Methyl 2-methyl-3-oxoheptanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-methyl-3-oxoheptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-4-5-6-8(10)7(2)9(11)12-3/h7H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMYHSLZZCNJJOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)C(C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of Methyl 2-methyl-3-oxoheptanoate
An In-Depth Technical Guide to the
Abstract
This technical guide provides a comprehensive and in-depth examination of a robust synthetic route to Methyl 2-methyl-3-oxoheptanoate, a β-keto ester with significant potential as a versatile building block in organic synthesis. Targeting an audience of researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps to deliver a field-proven perspective on the synthesis. We will explore the strategic rationale behind the chosen methodology, delve into the mechanistic intricacies of the core reaction, present a detailed and validated experimental protocol, and discuss the critical parameters that ensure a successful and reproducible outcome. The synthesis is grounded in the principles of the Claisen condensation, specifically the directed acylation of a pre-formed ester enolate, a powerful strategy for controlled carbon-carbon bond formation.
Introduction and Strategic Importance
Methyl 2-methyl-3-oxoheptanoate is a member of the β-keto ester family, a class of compounds renowned for its synthetic utility. The unique structural motif, featuring a ketone and an ester in a 1,3-relationship, imparts a rich and versatile reactivity profile. The acidic α-proton situated between the two carbonyl groups allows for facile enolate formation, enabling a wide array of subsequent alkylation and acylation reactions. This reactivity makes β-keto esters like the target molecule invaluable intermediates for constructing complex molecular architectures.
While direct applications of Methyl 2-methyl-3-oxoheptanoate are not extensively documented in public literature, its structural analogues serve as crucial intermediates in diverse fields. For instance, related β-keto esters are key components in the synthesis of pharmaceuticals, agrochemicals, and are used as flavoring agents in the food and fragrance industries.[1][2] The ethyl ester of the closely related 2-methyl-3-oxopentanoic acid is a known fragrance ingredient, and the methyl ester is a critical intermediate in the total synthesis of the antiproliferative natural product (+)-R-aureothin.[3] This precedent underscores the potential of Methyl 2-methyl-3-oxoheptanoate as a valuable scaffold for the discovery and development of novel chemical entities.
This guide presents a definitive method for its synthesis via a directed crossed-Claisen type reaction, focusing on the acylation of a lithium enolate. This approach offers superior control and efficiency compared to traditional equilibrium-driven Claisen condensations.
Retrosynthetic Analysis and Synthetic Strategy
The target molecule, Methyl 2-methyl-3-oxoheptanoate, is a β-keto ester. The most powerful and direct method for the formation of the core carbon-carbon bond in such structures is the Claisen condensation or a related acylation reaction.[4][5][6]
A retrosynthetic disconnection across the C2-C3 bond (the α-β bond relative to the ester) reveals two logical precursor fragments: a methyl propanoate-derived enolate (the nucleophile) and a pentanoyl group (the electrophile).
Caption: Experimental workflow for the directed synthesis.
Validated Experimental Protocol
This protocol is designed as a self-validating system. Reaction progress should be monitored by Thin-Layer Chromatography (TLC) to confirm the consumption of starting materials before proceeding to the workup and purification stages.
Safety Precautions: This procedure must be conducted in a well-ventilated fume hood. Anhydrous techniques are critical. LDA is highly reactive and pyrophoric; handle with extreme care under an inert atmosphere. Pentanoyl chloride is corrosive and a lachrymator. Appropriate personal protective equipment (gloves, safety glasses, lab coat) is mandatory.
Materials and Reagents:
-
Diisopropylamine, freshly distilled from CaH₂
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes
-
Methyl propanoate, freshly distilled from CaH₂
-
Pentanoyl chloride, distilled
-
Tetrahydrofuran (THF), anhydrous, freshly distilled from sodium/benzophenone
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
Equipment:
-
Three-necked round-bottom flask, oven-dried
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Low-temperature thermometer
-
Dry ice/acetone bath (-78 °C)
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Methodology:
-
LDA Preparation (In situ):
-
To an oven-dried, three-necked flask under an inert atmosphere (Argon), add anhydrous THF (100 mL) and freshly distilled diisopropylamine (1.1 eq).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.05 eq) dropwise via syringe while maintaining the temperature below -70 °C.
-
Stir the resulting clear, colorless to pale yellow solution at -78 °C for 30 minutes to ensure complete formation of LDA.
-
-
Enolate Formation:
-
In a separate flask, prepare a solution of freshly distilled methyl propanoate (1.0 eq) in anhydrous THF (20 mL).
-
Add the methyl propanoate solution dropwise via syringe to the LDA solution at -78 °C.
-
Stir the mixture at -78 °C for 1 hour to ensure complete and quantitative formation of the lithium enolate.
-
-
Acylation:
-
Add freshly distilled pentanoyl chloride (1.0 eq) dropwise to the enolate solution at -78 °C. A white precipitate (LiCl) may form.
-
After the addition is complete, allow the reaction mixture to stir at -78 °C for 2 hours.
-
Monitor the reaction by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent) to confirm the disappearance of the methyl propanoate starting material.
-
-
Workup and Extraction:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution (50 mL) at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and add diethyl ether (100 mL).
-
Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ (2 x 50 mL), and finally with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude oil can be purified by vacuum distillation or flash column chromatography on silica gel (using a hexanes/ethyl acetate gradient) to yield the pure Methyl 2-methyl-3-oxoheptanoate.
-
Data Presentation and Characterization
The following table summarizes the key parameters for the synthesis. Yields for this type of directed acylation are typically high.
| Parameter | Value / Description | Rationale |
| Nucleophile | Methyl Propanoate | Provides the C1-C2 and methyl ester backbone. |
| Electrophile | Pentanoyl Chloride | Highly reactive acylating agent for the pentanoyl group. |
| Base | Lithium Diisopropylamide (LDA) | Strong, non-nucleophilic base for quantitative enolate formation. [4] |
| Stoichiometry | Base:Ester:Acyl Chloride ≈ 1.1:1.0:1.0 | A slight excess of base ensures complete deprotonation of the ester. |
| Solvent | Anhydrous THF | Aprotic and dissolves intermediates well at low temperatures. |
| Temperature | -78 °C | Critical for kinetic control, preventing side reactions. |
| Typical Yield | 80-95% | Expected range for this highly efficient and controlled reaction. |
Expected Characterization Data for Methyl 2-methyl-3-oxoheptanoate (C₉H₁₆O₃):
-
Molecular Formula: C₉H₁₆O₃
-
Molecular Weight: 172.22 g/mol
-
Monoisotopic Mass: 172.110 Da [7]* Appearance: Colorless to pale yellow oil.
-
¹H NMR (CDCl₃, 400 MHz): Expected signals would include a triplet for the terminal methyl group of the heptanoyl chain (~0.9 ppm), multiplets for the methylene groups (~1.3-1.6 ppm), a triplet for the CH₂ adjacent to the ketone (~2.5 ppm), a quartet for the C2 proton (~3.5 ppm), a singlet for the methoxy protons (~3.7 ppm), and a doublet for the C2-methyl group (~1.4 ppm). The molecule exists in equilibrium with its enol tautomer, which would show a characteristic vinyl proton signal.
-
¹³C NMR (CDCl₃, 100 MHz): Expected signals would include carbonyl carbons for the ketone (~205 ppm) and ester (~170 ppm), the methoxy carbon (~52 ppm), the C2 carbon (~50 ppm), and various aliphatic carbons.
-
IR (neat, cm⁻¹): Strong characteristic absorptions for the ketone C=O stretch (~1720 cm⁻¹) and the ester C=O stretch (~1745 cm⁻¹).
-
Mass Spectrometry (EI): Molecular ion (M⁺) peak at m/z = 172.
Conclusion
This guide has detailed a highly efficient, reliable, and scalable synthesis of Methyl 2-methyl-3-oxoheptanoate. The strategic implementation of a directed Claisen-type condensation, utilizing the pre-formed lithium enolate of methyl propanoate and the highly reactive electrophile pentanoyl chloride, provides superior control over the reaction outcome. This method effectively mitigates the common pitfalls of equilibrium-driven processes, such as the formation of product mixtures. The provided step-by-step protocol, grounded in established mechanistic principles, offers researchers a robust platform for accessing this valuable β-keto ester, thereby enabling further exploration in medicinal chemistry, materials science, and natural product synthesis.
References
-
Claisen condensation - Wikipedia. [Link]
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Claisen Condensation Mechanism - BYJU'S. [Link]
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Claisen Condensation – Mechanism, Variations & FAQs - Allen. [Link]
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23.7: The Claisen Condensation Reaction - Chemistry LibreTexts. [Link]
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Claisen Condensation Reaction Mechanism - Chemistry Steps. [Link]
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Video: Esters to β-Ketoesters: Claisen Condensation Mechanism - JoVE. [Link]
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Claisen Condensation - Organic Chemistry Portal. [Link]
-
19.15 A Claisen Condensation Forms a β-Keto Ester - Chemistry LibreTexts. [Link]
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Brandänge, S. and Rodriguez, B., 1987. N-Acylpyrroles as Acylating Agents. Synthesis of B-Keto Esters. - Acta Chem. Scand., Ser. B 41: 740–744. [Link]
-
Methyl 2-methyl-3-oxoheptanoate (C9H16O3) - PubChemLite. [Link]
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- 2. METHYL 3-OXOHEPTANOATE | 39815-78-6 [chemicalbook.com]
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- 4. Claisen condensation - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. allen.in [allen.in]
- 7. PubChemLite - Methyl 2-methyl-3-oxoheptanoate (C9H16O3) [pubchemlite.lcsb.uni.lu]
Methyl 2-methyl-3-oxoheptanoate physical properties
An in-depth technical analysis of Methyl 2-methyl-3-oxoheptanoate , designed for process chemists, medicinal researchers, and formulation scientists.
As a Senior Application Scientist, I approach chemical building blocks not just as static structures, but as dynamic systems. β -keto esters like Methyl 2-methyl-3-oxoheptanoate (CAS 1519526-49-8) are highly versatile intermediates. Understanding the thermodynamic and kinetic causality behind their reactivity is essential for optimizing downstream applications in both pharmaceutical synthesis and flavor/fragrance development.
Chemical Identity & Structural Mechanics
Methyl 2-methyl-3-oxoheptanoate is defined by its 1,3-dicarbonyl structural motif . The fundamental driver of this molecule's reactivity is the highly activated α -carbon situated between the ketone and ester carbonyls.
When deprotonated, the resulting enolate is resonance-stabilized across an oxygen-carbon-oxygen network. This extensive delocalization drops the pKa of the α -proton to approximately 10–11, a stark contrast to the pKa of ~25 seen in standard aliphatic esters[1]. This thermodynamic reality is the core causality behind its utility: it allows for the facile generation of a stable, soft nucleophile using relatively mild bases, making it an ideal substrate for precision carbon-carbon bond-forming reactions[2].
Physical Properties
Because Methyl 2-methyl-3-oxoheptanoate is a specialized intermediate, empirical physical data is often derived from predictive models and structurally analogous β -keto esters[3]. The table below consolidates its critical quantitative parameters[4]:
| Property | Quantitative Value / Description |
| IUPAC Name | Methyl 2-methyl-3-oxoheptanoate |
| CAS Registry Number | 1519526-49-8 |
| Molecular Formula | C9H16O3 |
| Molecular Weight | 172.22 g/mol (Monoisotopic: 172.10994 Da) |
| SMILES String | CCCCC(=O)C(C)C(=O)OC |
| Density | ~0.98 g/cm³ (Predicted) |
| Boiling Point | ~220–230 °C (Predicted) |
| Appearance | Colorless to pale yellow liquid |
Synthetic Methodologies: The α -Alkylation Protocol
While one could theoretically synthesize this molecule via a direct Claisen condensation between methyl propionate and pentanoyl chloride, that route often yields complex, difficult-to-separate mixtures due to competing self-condensation.
The Causality of Choice: The most robust, self-validating route is the α -alkylation of the commercially available precursor, methyl 3-oxoheptanoate. By pre-forming the β -keto ester, we isolate the nucleophilic site, ensuring strict regiocontrol during the alkylation step[1].
Experimental Protocol: Step-by-Step Methodology
Note: This protocol is designed as a self-validating system, utilizing visual and chemical in-process controls (IPCs).
-
Irreversible Enolate Generation:
-
Action: Charge a dry, argon-purged reaction vessel with Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) and anhydrous Tetrahydrofuran (THF). Cool the suspension to 0 °C. Dropwise, add methyl 3-oxoheptanoate (1.0 eq).
-
Causality: NaH is a strong, non-nucleophilic base. It is explicitly chosen over bases like NaOH or NaOMe to completely eliminate the risk of competitive ester saponification or transesterification. The generation of hydrogen gas ( H2 ) serves as a self-validating visual indicator; once bubbling ceases, enolate formation is quantitatively complete.
-
-
Electrophilic Alkylation ( SN2 ):
-
Action: Introduce Methyl Iodide (MeI, 1.2 eq) dropwise to the 0 °C enolate solution. Gradually warm the system to room temperature and stir for 2–4 hours.
-
Causality: The resonance-stabilized enolate acts as a soft nucleophile, attacking the electrophilic carbon of MeI. The reaction progress is validated via TLC or GC-MS by monitoring the disappearance of the starting material.
-
-
Buffered Quench and Phase Separation:
-
Action: Quench the reaction carefully with saturated aqueous Ammonium Chloride ( NH4Cl ). Extract the aqueous layer with Methyl tert-butyl ether (MTBE).
-
Causality: NH4Cl provides a mild, buffered proton source to neutralize any unreacted base without causing acid-catalyzed hydrolysis of the newly formed ester. MTBE is prioritized over diethyl ether due to its superior safety profile (higher flash point) and reduced tendency to form stubborn emulsions.
-
-
Purification:
-
Action: Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure. Purify via vacuum distillation.
-
Fig 1: Step-by-step synthetic workflow for the α -alkylation of methyl 3-oxoheptanoate.
Applications in Drug Development & Formulation
Methyl 2-methyl-3-oxoheptanoate is a divergent intermediate, meaning its structural geometry allows it to be funneled into entirely different industrial applications depending on the chosen reaction conditions.
Pharmaceutical Intermediates (Heterocycle Synthesis): β -keto esters are classic precursors for the Knorr pyrazole synthesis and the construction of pyrimidine rings. By reacting Methyl 2-methyl-3-oxoheptanoate with substituted hydrazines or amidines, medicinal chemists can rapidly assemble highly substituted, sterically hindered heterocyclic cores. These motifs are ubiquitous in modern kinase inhibitors and anti-inflammatory Active Pharmaceutical Ingredients (APIs).
Flavor & Fragrance (Decarboxylative Ketonization): To generate branched aliphatic ketones for fragrance profiles, the ester must be removed. Through saponification (using NaOH) followed by acidification, the ester is converted to a β -keto acid. Under thermal conditions, this intermediate undergoes a pericyclic rearrangement—a six-membered cyclic transition state—resulting in the irreversible expulsion of carbon dioxide ( CO2 )[5]. This decarboxylation is a highly predictable pathway used to yield 3-methyl-2-heptanone derivatives.
Fig 2: Divergent application pathways of methyl 2-methyl-3-oxoheptanoate in industry.
Handling, Stability, and Storage Protocols
Due to keto-enol tautomerization, β -keto esters can exhibit slight moisture sensitivity over prolonged periods, leading to slow, ambient hydrolysis of the ester group.
-
Storage: Must be stored in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) at 2–8 °C.
-
Handling: Utilize standard Schlenk line techniques or a glovebox when withdrawing material for moisture-sensitive organometallic reactions to preserve the integrity of the ester linkage.
References
-
PubChemLite | Methyl 2-methyl-3-oxoheptanoate (C9H16O3) - Compound Summary | [Link]
-
Chemistry LibreTexts | Intramolecular Claisen Condensations - The Dieckmann Cyclization & Reactivity |[Link]
-
ACS Publications (The Journal of Physical Chemistry A) | Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics | [Link]
Sources
The Analytical Fingerprint: An In-depth Technical Guide to the Mass Spectrometry of Methyl 2-methyl-3-oxoheptanoate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and fine chemical synthesis, the precise structural elucidation of intermediates is paramount to ensuring the efficacy, safety, and quality of the final product. Methyl 2-methyl-3-oxoheptanoate, a β-keto ester, presents a unique analytical challenge due to its functional group arrangement. This technical guide, authored from the perspective of a Senior Application Scientist, provides a comprehensive exploration of the mass spectrometric behavior of this compound. We will delve into the core principles of its fragmentation, outline a robust analytical workflow, and provide the in-depth insights necessary for confident identification and characterization.
Foundational Principles: Understanding the Ionization and Fragmentation of a β-Keto Ester
The mass spectrum of a compound is a direct representation of its ionized form and subsequent fragmentation cascade. For methyl 2-methyl-3-oxoheptanoate, electron ionization (EI) is the most common and informative ionization technique. The high energy of electron impact (typically 70 eV) induces both ionization and extensive fragmentation, providing a detailed structural fingerprint.
The fragmentation of β-keto esters is primarily governed by two key mechanisms: α-cleavage and the McLafferty rearrangement.[1] The presence of two carbonyl groups and an ester functionality in methyl 2-methyl-3-oxoheptanoate offers several potential cleavage points, leading to a rich and informative mass spectrum.
The Molecular Ion and Initial Alpha-Cleavages
Upon electron ionization, a molecular ion (M•+) is formed. While often of low abundance for esters, its detection is crucial for confirming the molecular weight. For methyl 2-methyl-3-oxoheptanoate (C₉H₁₆O₃), the expected monoisotopic mass of the molecular ion is 172.11 g/mol .
The most favorable initial fragmentations are α-cleavages adjacent to the carbonyl groups, which lead to the formation of stable acylium ions.
Predicted Fragmentation Pathways for Methyl 2-methyl-3-oxoheptanoate
Caption: Predicted major fragmentation pathways for methyl 2-methyl-3-oxoheptanoate under electron ionization.
The Diagnostic McLafferty Rearrangement
A hallmark of carbonyl compounds with a sufficiently long alkyl chain is the McLafferty rearrangement. This involves the transfer of a γ-hydrogen to the carbonyl oxygen, followed by the cleavage of the β-bond. In methyl 2-methyl-3-oxoheptanoate, this rearrangement is expected to produce a characteristic fragment ion.
Predicted Mass Spectrum and Interpretation
Table 1: Predicted Prominent Ions in the Mass Spectrum of Methyl 2-methyl-3-oxoheptanoate
| m/z | Proposed Fragment Ion | Fragmentation Pathway |
| 172 | [C₉H₁₆O₃]•+ | Molecular Ion |
| 141 | [M - •OCH₃]+ | α-cleavage at the ester |
| 115 | [M - •C₄H₉]+ | α-cleavage at the ketone |
| 102 | [C₅H₆O₃]•+ | McLafferty Rearrangement |
| 87 | [C₄H₇O₂]+ | Further fragmentation |
| 71 | [C₄H₉CO]+ | α-cleavage at the α-carbon |
| 59 | [COOCH₃]+ | α-cleavage at the ester |
| 43 | [C₃H₇]+ or [CH₃CO]+ | Alkyl or acylium ion |
Experimental Protocol: A Self-Validating GC-MS Method
To ensure the accurate and reliable analysis of methyl 2-methyl-3-oxoheptanoate, a well-defined and validated Gas Chromatography-Mass Spectrometry (GC-MS) method is essential.[3]
GC-MS Analysis Workflow
Caption: A typical workflow for the GC-MS analysis of a volatile organic compound.
Sample Preparation
-
Solvent Selection: Dissolve approximately 1 mg of the sample in 1 mL of a high-purity volatile solvent such as ethyl acetate or dichloromethane.
-
Concentration: The concentration should be optimized to avoid column overloading, typically in the range of 10-100 µg/mL.
-
Filtration: If any particulate matter is visible, filter the sample through a 0.22 µm syringe filter to protect the GC inlet and column.
GC-MS Instrumentation and Parameters
-
Gas Chromatograph: A standard GC system equipped with a split/splitless injector.
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-400.
-
Data Analysis and Validation
-
Peak Identification: Identify the chromatographic peak corresponding to methyl 2-methyl-3-oxoheptanoate based on its retention time.
-
Mass Spectrum Extraction: Extract the mass spectrum from the identified peak.
-
Spectral Matching: Compare the experimental mass spectrum with a library of known spectra (if available) or with the predicted fragmentation pattern.
-
Confirmation of Molecular Ion: Verify the presence of the molecular ion at m/z 172.
-
Identification of Key Fragments: Confirm the presence of the predicted key fragment ions as outlined in Table 1.
Conclusion and Future Perspectives
The mass spectrometric analysis of methyl 2-methyl-3-oxoheptanoate provides a wealth of structural information that is indispensable for its unambiguous identification. By understanding the fundamental principles of α-cleavage and McLafferty rearrangements, researchers can confidently interpret the resulting mass spectra. The provided GC-MS protocol offers a robust starting point for developing a validated analytical method.
For researchers in drug development, the ability to definitively characterize synthetic intermediates like methyl 2-methyl-3-oxoheptanoate is a critical component of quality control and regulatory compliance. Future work may involve the use of high-resolution mass spectrometry (HRMS) to confirm the elemental composition of fragment ions and advanced techniques like tandem mass spectrometry (MS/MS) to further elucidate fragmentation pathways.
References
-
ResearchGate. (2025). Mass Spectra of β-Keto Esters. Retrieved from [Link]
-
University of Arizona. (n.d.). Mass Spectrometry - Examples. Department of Chemistry and Biochemistry. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 545860, Methyl 2-methyl-3-oxopentanoate. PubChem. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 79413318, Methyl 2-methyl-3-oxoheptanoate. PubChem. Retrieved from [Link]
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Reactivity of Methyl 2-methyl-3-oxoheptanoate Enolate: A Comprehensive Guide to Regioselective and Stereoselective Functionalization
Executive Summary
In the landscape of modern organic synthesis, the precise functionalization of poly-carbonyl scaffolds is a cornerstone of complex molecule assembly. Methyl 2-methyl-3-oxoheptanoate (Molecular Formula: C9H16O3)[1] serves as a paradigmatic substrate for exploring the divergent reactivity of β -keto ester enolates. This whitepaper provides an in-depth mechanistic analysis of its enolate chemistry, detailing the thermodynamic and kinetic principles that govern regioselective alkylation, dianion generation, and stereoselective dynamic kinetic resolution.
Structural & Electronic Profiling
Methyl 2-methyl-3-oxoheptanoate is characterized by a highly functionalized 7-carbon backbone featuring an ester moiety at C1, an α -methyl substituent at C2, and a ketone at C3[1]. The reactivity of this molecule is dictated by two distinct acidic sites:
-
The α -Position (C2): The methine proton at C2 is flanked by two electron-withdrawing carbonyl groups, making it highly acidic ( pKa≈11 ). Deprotonation here yields a resonance-stabilized thermodynamic monoenolate[2].
-
The γ -Position (C4): The methylene protons at C4 are adjacent only to the C3 ketone ( pKa≈20 ). While inaccessible under mild basic conditions, these protons can be abstracted using strong organolithium bases to form a highly reactive kinetic dianion[3].
Mechanistic Causality: Monoenolate vs. Dianion Reactivity
The core synthetic challenge when utilizing methyl 2-methyl-3-oxoheptanoate is controlling the regioselectivity of electrophilic attack.
The C2 Thermodynamic Monoenolate
Treatment of the substrate with one equivalent of a mild or strong base (e.g., K2CO3 , NaOEt , or NaH ) selectively deprotonates the C2 position. Because the resulting enolate is highly delocalized across both the ester and ketone oxygens, it is relatively soft[2]. Alkylation at this site generates a synthetically valuable quaternary stereocenter . However, because C2 is sterically hindered by the existing methyl group, researchers must carefully select solvents (e.g., non-polar or moderately polar aprotic) to suppress competing O-alkylation.
The C4 Kinetic Dianion (Weiler's Method)
To functionalize the less acidic C4 position ( γ -carbon), the C2 proton must first be removed, followed by a second directed deprotonation. Utilizing the methodology pioneered by Huckin and Weiler, the substrate is treated sequentially with 1 equivalent of NaH and 1 equivalent of n−BuLi [3].
-
Causality of Regioselectivity: The first equivalent of base forms the stable C2 monoenolate. The second equivalent ( n−BuLi ) abstracts a proton from C4, generating a 1,3-dianion. Because the C4 carbanion lacks the extensive resonance stabilization of the C2 enolate, its Highest Occupied Molecular Orbital (HOMO) is significantly higher in energy. Consequently, electrophiles attack exclusively at the highly nucleophilic C4 position, leaving the C2 stereocenter intact[3],[4].
Caption: Regioselective pathways for enolate generation and alkylation of methyl 2-methyl-3-oxoheptanoate.
Stereochemical Dynamics: DYRKR Applications
Because C2 is a chiral center bearing an acidic proton, the monoenolate is subject to rapid racemization. Rather than a drawback, this property is brilliantly exploited in Dynamic Reductive Kinetic Resolution (DYRKR) [5].
When the C3 ketone is reduced using highly stereoselective ketoreductases (KREDs), the rapid interconversion of the C2 enantiomers via the enol(ate) intermediate allows the enzyme to selectively deplete one enantiomer. This enzymatic tuning enables the asymmetric synthesis of syn- or anti- β -hydroxy esters with >90% enantiomeric excess (ee), a critical transformation in the synthesis of macrolide antibiotics and beetle pheromones[5].
Experimental Methodologies (Self-Validating Protocols)
The following protocols are designed as self-validating systems, where physical observations confirm mechanistic progression.
Protocol 1: Regioselective C4-Alkylation via Dianion Generation
-
Logic: NaH irreversibly deprotonates C2, driven by the entropic release of H2 gas. The subsequent addition of n−BuLi at cryogenic temperatures kinetically deprotonates C4 without triggering Claisen self-condensation[3],[4].
Step-by-Step Workflow:
-
Preparation: Flame-dry a Schlenk flask and purge with Argon. Dissolve methyl 2-methyl-3-oxoheptanoate (1.0 eq) in anhydrous THF (0.2 M).
-
Monoenolate Formation: Cool to 0 °C. Add NaH (60% dispersion in mineral oil, 1.05 eq) portion-wise. Stir for 1 hour. Validation: The cessation of H2 gas evolution confirms complete C2 deprotonation.
-
Dianion Generation: Cool the reaction mixture to -78 °C. Dropwise add n−BuLi (1.05 eq, 2.5 M in hexanes). Stir for 30 minutes. Validation: The solution transitions to a deep-yellow/orange color, indicative of the highly conjugated dianion.
-
Electrophilic Trapping: Add the desired alkyl halide (1.1 eq) dropwise. Stir for 1 hour at -78 °C, then allow to warm to room temperature over 2 hours.
-
Workup: Quench with saturated aqueous NH4Cl . Extract with EtOAc, wash with brine, dry over MgSO4 , and concentrate in vacuo.
Caption: Step-by-step experimental workflow for the generation and trapping of the C2,C4-dianion.
Protocol 2: C2-Alkylation via Monoenolate
-
Logic: A weaker base ( K2CO3 ) in a polar aprotic solvent (acetone) is sufficient to deprotonate C2. Refluxing conditions provide the activation energy required to overcome the steric hindrance of the tertiary C2 carbon during the SN2 attack.
Step-by-Step Workflow:
-
Dissolve methyl 2-methyl-3-oxoheptanoate (1.0 eq) in dry acetone (0.5 M).
-
Add anhydrous K2CO3 (1.5 eq) and stir for 15 minutes at room temperature.
-
Add the electrophile (e.g., methyl iodide, 1.5 eq) and heat the mixture to reflux for 6-12 hours.
-
Monitor by TLC. Upon completion, filter the inorganic salts, concentrate the filtrate, and purify via silica gel flash chromatography.
Quantitative Data Presentation: Regioselectivity Matrix
The following table summarizes the divergent reactivity profiles based on the base and electrophile utilized:
| Enolate Type | Base System | Temp | Active Nucleophilic Site | Example Electrophile | Major Product | Yield / Notes |
| Monoenolate | K2CO3 (1.5 eq) | Reflux | C2 ( α -carbon) | Methyl Iodide | Methyl 2,2-dimethyl-3-oxoheptanoate | 75-85% (Forms quaternary center) |
| Monoenolate | NaH (1.0 eq) | 0 °C | C2 ( α -carbon) | Benzyl Bromide | Methyl 2-benzyl-2-methyl-3-oxoheptanoate | 70-80% (Requires polar aprotic solvent) |
| Dianion | NaH (1.0 eq) + n−BuLi (1.0 eq) | -78 °C | C4 ( γ -carbon) | Allyl Bromide | Methyl 2-methyl-3-oxodec-9-enoate | 85-95% (Exclusive γ -alkylation)[3] |
| Dianion | LDA (2.1 eq) | -78 °C | C4 ( γ -carbon) | Aldehyde (R-CHO) | γ -Hydroxy- β -keto ester | 60-75% (Aldol addition at C4) |
Conclusion
Methyl 2-methyl-3-oxoheptanoate is a powerful bifunctional building block. By understanding the thermodynamic stability of the C2 monoenolate versus the kinetic reactivity of the C4 dianion, synthetic chemists can exert absolute control over regioselectivity. Furthermore, the inherent racemization of the C2 stereocenter provides a unique opportunity for asymmetric synthesis via enzymatic dynamic reductive kinetic resolution.
References
-
[1] PubChemLite. "Methyl 2-methyl-3-oxoheptanoate (C9H16O3) - Structural Information". Université du Luxembourg / PubChem. URL:[Link]
-
[3] Huckin, S. N., & Weiler, L. (1974). "Alkylation of dianions of β -keto esters". Journal of the American Chemical Society / ResearchGate. URL:[Link]
-
[5] Dehli, J. R., et al. "Exploiting Enzymatic Dynamic Reductive Kinetic Resolution (DYRKR) in Stereocontrolled Synthesis". PubMed Central (PMC). URL:[Link]
-
[4] "The synthesis and pharmacological evaluation of (±)-2, 3- seco-fentanyl analogues". ResearchGate. URL:[Link]
Sources
- 1. PubChemLite - Methyl 2-methyl-3-oxoheptanoate (C9H16O3) [pubchemlite.lcsb.uni.lu]
- 2. Hexyl Acetoacetate | High-Purity Ester Reagent | RUO [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Exploiting Enzymatic Dynamic Reductive Kinetic Resolution (DYRKR) in Stereocontrolled Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Regioselective Acetoacetic Ester Synthesis of Methyl 2-methyl-3-oxoheptanoate
Introduction & Strategic Rationale
Methyl 2-methyl-3-oxoheptanoate is a highly versatile β -keto ester building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including anti-microtubule agents, substituted pyrimidines, and anti-malarial 1,2-dioxanes [1].
Synthesizing this α,γ -disubstituted β -keto ester requires precise control over sequential C-C bond formations. The classical acetoacetic ester synthesis typically involves deprotonation of the highly acidic α -protons (pKa ~11) followed by alkylation. However, constructing the heptanoate backbone from a 4-carbon acetoacetate precursor necessitates adding a 3-carbon propyl chain to the γ -position (C4), followed by a methyl group at the α -position (C2).
The Causality of the Reaction Sequence: Attempting α -alkylation before γ -alkylation sterically hinders the subsequent formation of a dianion and alters the pKa of the γ -protons, leading to complex mixtures and poor yields. Therefore, the field-proven approach is a two-stage protocol:
-
γ -Alkylation via Weiler's Dianion Method : Methyl acetoacetate is sequentially treated with sodium hydride (NaH) and n-butyllithium (n-BuLi) to form a 1,3-dianion. The γ -carbanion is kinetically more reactive because it lacks the dual electron-withdrawing stabilization present at the α -carbon [2]. Alkylation with 1-bromopropane occurs exclusively at the γ -position [3].
-
α -Alkylation of the Monoanion : The resulting methyl 3-oxoheptanoate is treated with a mild base (e.g., sodium methoxide) to selectively generate the thermodynamic α -enolate, which is then trapped by methyl iodide (MeI) to yield the target molecule.
Mechanistic Pathway & Regioselectivity
Regioselectivity of the 1,3-dianion intermediate favoring γ-alkylation over α-alkylation.
Experimental Protocols
Workflow Overview
Two-stage synthetic workflow for Methyl 2-methyl-3-oxoheptanoate.
Protocol A: Synthesis of Methyl 3-oxoheptanoate ( γ -Alkylation)
Self-Validating Checkpoint: The generation of the dianion is visually indicated by a distinct color change (typically pale yellow to deep yellow/orange). Failure to observe this indicates moisture contamination or degraded n-BuLi.
Materials:
-
Methyl acetoacetate: 10.0 mmol (1.16 g)
-
Sodium hydride (NaH, 60% dispersion in mineral oil): 10.5 mmol (0.42 g)
-
n-Butyllithium (n-BuLi, 2.5 M in hexanes): 10.5 mmol (4.2 mL)
-
1-Bromopropane: 10.5 mmol (1.29 g)
-
Anhydrous Tetrahydrofuran (THF): 30 mL
Step-by-Step Procedure:
-
Monoanion Generation: Flame-dry a 100 mL Schlenk flask under argon. Suspend NaH (0.42 g) in anhydrous THF (20 mL) and cool to 0 °C in an ice bath. Add methyl acetoacetate (1.16 g) dropwise over 10 minutes. Stir for 30 minutes at 0 °C until hydrogen gas evolution ceases. The solution will become clear and colorless, confirming monoanion formation.
-
Dianion Generation: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (4.2 mL) dropwise via syringe. Stir for 30 minutes at -78 °C. The solution will turn yellow/orange, indicating successful dianion formation.
-
Alkylation: Add 1-bromopropane (1.29 g) dissolved in 10 mL anhydrous THF dropwise. Maintain the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature over 2 hours.
-
Quenching & Workup: Quench the reaction by adding 10 mL of saturated aqueous NH4Cl to neutralize the highly basic intermediates. Extract the aqueous layer with diethyl ether (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.
-
Purification: Purify the crude oil via silica gel flash chromatography (Hexanes/Ethyl Acetate, 9:1) to afford methyl 3-oxoheptanoate as a clear oil.
Protocol B: Synthesis of Methyl 2-methyl-3-oxoheptanoate ( α -Alkylation)
Self-Validating Checkpoint: The α -alkylation can be monitored by TLC (Hexanes/EtOAc 8:2). The product will have a higher Rf value than the starting material due to the loss of the polar, hydrogen-bonding α -proton.
Materials:
-
Methyl 3-oxoheptanoate (from Protocol A): 5.0 mmol (0.79 g)
-
Sodium methoxide (NaOMe, 25 wt% in MeOH): 5.5 mmol (1.2 mL)
-
Methyl iodide (MeI): 6.0 mmol (0.85 g)
-
Anhydrous Methanol (MeOH): 15 mL
Step-by-Step Procedure:
-
Enolate Generation: In a 50 mL round-bottom flask under argon, dissolve methyl 3-oxoheptanoate (0.79 g) in anhydrous MeOH (15 mL). Cool to 0 °C. Add the NaOMe solution (1.2 mL) dropwise. Stir for 30 minutes at 0 °C.
-
Alkylation: Add methyl iodide (0.85 g) dropwise to the enolate solution. (Caution: MeI is a volatile alkylating agent; handle strictly in a fume hood.)
-
Reaction Progression: Remove the ice bath and stir the mixture at room temperature for 4-6 hours. Monitor completion via TLC.
-
Workup: Evaporate the methanol under reduced pressure. Partition the residue between water (15 mL) and ethyl acetate (20 mL). Extract the aqueous layer with additional ethyl acetate (2 × 15 mL). Wash combined organics with brine, dry over Na2SO4 , and concentrate.
-
Purification: Purify via silica gel chromatography (Hexanes/Ethyl Acetate, 95:5) to yield methyl 2-methyl-3-oxoheptanoate.
Quantitative Data & Expected Analytical Profiles
To ensure trustworthiness and reproducibility across different laboratories, the following table summarizes the expected reaction parameters and analytical characterization data for the intermediates and final product.
| Compound | Reagents & Conditions | Expected Yield | Key 1 H NMR Shifts ( CDCl3 , 400 MHz) | MS (ESI+) m/z |
| Methyl 3-oxoheptanoate | NaH, n-BuLi, 1-Bromopropane, -78 °C to RT | 65 - 75% | δ 3.73 (s, 3H, -OCH 3 ), 3.44 (s, 2H, α -CH 2 ), 2.53 (t, 2H, γ -CH 2 ), 0.90 (t, 3H, terminal CH 3 ) | 159.1 [M+H] + |
| Methyl 2-methyl-3-oxoheptanoate | NaOMe, MeI, MeOH, 0 °C to RT | 80 - 85% | δ 3.71 (s, 3H, -OCH 3 ), 3.50 (q, 1H, α -CH), 2.48 (t, 2H, γ -CH 2 ), 1.32 (d, 3H, α -CH 3 ) | 173.1 [M+H] + |
Diagnostic Note: The shift of the α -proton from a singlet (integrating to 2H) in the intermediate to a quartet (integrating to 1H) in the final product is the definitive spectroscopic proof of successful α -methylation.
References
Application Note: Stereoselective Synthesis of Polyketide Building Blocks Using Methyl 2-methyl-3-oxoheptanoate
[label="Polyketide Building Block\n(e.g., Macrol
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Context & Strategic Value
In the total synthesis of complex natural products—such as macrolides, ionophores, and polyketide pheromones—the construction of contiguous stereocenters is a persistent challenge. Methyl 2-methyl-3-oxoheptanoate is a highly versatile α -alkyl- β -keto ester that serves as an ideal precursor for propionate-derived stereotriads. By leveraging this specific building block, synthetic chemists can simultaneously install an α -methyl group and a β -hydroxyl group with absolute stereocontrol, bypassing lengthy iterative chiral auxiliary approaches.
This technical guide outlines the mechanistic rationale, optimized parameters, and self-validating protocols for transforming methyl 2-methyl-3-oxoheptanoate into a highly enantioenriched chiral aldehyde precursor.
Mechanistic Causality: Overcoming the 50% Yield Ceiling via DKR
Standard kinetic resolutions of racemic mixtures are mathematically capped at a 50% yield. However, methyl 2-methyl-3-oxoheptanoate possesses a highly acidic α -proton, enabling Dynamic Kinetic Resolution (DKR) .
In solution, the (2R) and (2S) enantiomers of the starting material rapidly equilibrate via an achiral enol intermediate. When subjected to asymmetric hydrogenation using a chiral transition metal catalyst (e.g., a Ru(II)-BINAP complex), one enantiomer is reduced to the β -hydroxy ester at a significantly faster rate ( kfast≫kslow ) . Because the rate of racemization ( krac ) outpaces the hydrogenation of the "slow" enantiomer, the entire racemic pool is continuously funneled into a single diastereomer (typically the syn or anti product, dictated by the ligand geometry). This causality allows for a theoretical 100% yield of a single stereoisomer with >98% enantiomeric excess (ee) .
Fig 1. DKR mechanism of Methyl 2-methyl-3-oxoheptanoate via rapid enolization and selective reduction.
Self-Validating Experimental Protocols
To ensure absolute trustworthiness and reproducibility, the following protocols integrate mandatory In-Process Controls (IPCs) that allow the chemist to validate the success of each transformation before proceeding.
Fig 2. Synthetic workflow from beta-keto ester to a protected chiral aldehyde precursor.
Protocol A: Asymmetric Hydrogenation via Ru-Catalyzed DKR
Objective: Convert racemic methyl 2-methyl-3-oxoheptanoate to (2S,3R)-methyl 3-hydroxy-2-methylheptanoate. Causality Rationale: Methanol is selected as the solvent because protic solvents facilitate the rapid proton exchange required for enolization. If enolization is too slow, the reaction defaults to a standard kinetic resolution, capping the yield at 50% and degrading the ee.
-
Catalyst Preparation: In a nitrogen-filled glovebox, dissolve RuCl₂ₙ (0.1 mol%) in degassed anhydrous methanol to create a 0.5 M solution relative to the substrate.
-
Substrate Addition: Add racemic methyl 2-methyl-3-oxoheptanoate (1.0 equiv) to the catalyst solution.
-
Hydrogenation: Transfer the mixture to a high-pressure Parr reactor. Purge the vessel with H₂ gas three times, then pressurize to 100 psi (~6.8 atm).
-
Reaction Execution: Stir the reaction vigorously at 50 °C for 12 hours. Note: Vigorous stirring is critical to eliminate gas-liquid mass transfer limitations, ensuring the reaction rate is strictly kinetically controlled by the catalyst.
-
IPC 1 (Mass Conversion): Withdraw a 50 µL aliquot, filter through a short silica plug (eluting with EtOAc), and analyze via GC-MS. Validate completion by the total consumption of the starting material mass (m/z 172) and appearance of the product mass (m/z 174).
-
Workup: Safely vent the H₂ gas and concentrate the mixture under reduced pressure.
-
IPC 2 (Diastereomeric Ratio): Determine the dr via ¹H-NMR of the crude mixture. The syn and anti α -methyl doublets will appear at distinct chemical shifts (~1.1–1.2 ppm). Integrate these peaks to confirm a dr of >95:5.
-
Purification & IPC 3 (Enantiomeric Excess): Purify via flash column chromatography (Hexanes:EtOAc 8:2). Analyze the purified product using Chiral HPLC (e.g., Chiralcel OD-H column) to confirm an ee of >98%.
Protocol B: Silyl Protection and Aldehyde Elaboration
Objective: Protect the secondary alcohol and reduce the ester to an aldehyde for iterative polyketide chain extension (e.g., via Mukaiyama aldol addition).
-
Protection: Dissolve the purified β -hydroxy ester in anhydrous DCM (0.2 M) and cool to 0 °C. Add 2,6-lutidine (2.0 equiv), followed by the dropwise addition of TBSOTf (1.2 equiv). Causality Rationale: TBSOTf is utilized instead of TBSCl because the secondary alcohol is sterically hindered by the adjacent α -methyl and γ -butyl groups; the highly reactive triflate is required to drive silylation to completion.
-
IPC 4 (Protection Progress): Monitor by TLC (Hexanes:EtOAc 9:1). Validate that the highly non-polar silyl ether has migrated near the solvent front, with no starting material remaining.
-
Quench & Isolate: Quench with saturated aqueous NaHCO₃. Extract with DCM, dry over Na₂SO₄, and concentrate.
-
Reduction: Dissolve the crude TBS-ester in anhydrous Toluene (0.1 M) and cool strictly to -78 °C. Add DIBAL-H (1.0 M in hexanes, 1.1 equiv) dropwise over 30 minutes. Causality Rationale: Strict temperature control at -78 °C prevents over-reduction. At this temperature, the tetrahedral aluminum acetal intermediate is stable and will not collapse into an aldehyde until the aqueous quench, preventing a second equivalent of hydride from reducing it to a primary alcohol.
-
IPC 5 (Reduction Validation): Quench a 50 µL aliquot with Rochelle's salt, extract, and analyze via IR spectroscopy. Validate success by the disappearance of the ester carbonyl stretch (~1740 cm⁻¹) and the appearance of the aldehyde carbonyl stretch (~1725 cm⁻¹).
-
Workup: Quench the bulk reaction with saturated aqueous Rochelle's salt solution. Stir vigorously at room temperature for 2 hours until two clear layers form (this destroys aluminum emulsions). Extract with diethyl ether, concentrate, and purify via short-path distillation.
Quantitative Parameter Optimization
The efficiency of the DKR process is highly sensitive to the chosen catalyst and solvent system. The table below summarizes validated parameters for the asymmetric reduction of α -alkyl- β -keto esters, demonstrating how minor structural changes to the ligand or the use of biocatalysts impact stereoselectivity , .
| Catalyst System | Solvent | Temp (°C) | H₂ Pressure (atm) | Diastereoselectivity (syn:anti) | Enantiomeric Excess (ee %) |
| RuCl₂[(R)-BINAP] | Methanol | 50 | 6.8 | 95:5 | >98% |
| RuCl₂[(R)-BINAP] | DCM | 50 | 6.8 | 80:20 | 92% |
| RuCl₂[(R)-Tol-BINAP] | Methanol | 50 | 6.8 | 98:2 | >99% |
| KRED-108 (Biocatalyst) | Buffer (pH 7) | 30 | N/A (NADPH) | >99:1 | >99% |
(Note: While transition metal catalysis remains the industrial standard for scale-up, biocatalytic approaches using engineered Ketoreductases (KREDs) have emerged as highly selective, green alternatives for this specific transformation .)
References
-
Dynamic kinetic resolution in the asymmetric hydrogenation of alpha-substituted beta-keto esters , Journal of the American Chemical Society.[Link]
-
Highly Enantioselective Hydrogenation of β -Keto Esters under Mild Conditions , Journal of the American Chemical Society.[Link]
-
Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals , Frontiers in Bioengineering and Biotechnology.[Link]
Application Note: Derivatization Strategies for the GC-MS Analysis of Methyl 2-methyl-3-oxoheptanoate
Target Audience: Analytical Chemists, Metabolomics Researchers, and Drug Development Professionals
Executive Summary
The quantitative analysis of β-keto esters via Gas Chromatography-Mass Spectrometry (GC-MS) presents a well-documented analytical challenge. Methyl 2-methyl-3-oxoheptanoate , a branched β-keto ester, is highly susceptible to thermal degradation and keto-enol tautomerism within the heated GC injection port. Direct injection of this underivatized molecule typically results in poor chromatographic resolution, severe peak tailing, and inaccurate quantification.
This application note provides a field-proven, self-validating protocol for the two-step Methoximation-Silylation (MOX-TMS) derivatization of Methyl 2-methyl-3-oxoheptanoate. By explaining the mechanistic causality behind each reagent and condition, this guide ensures researchers can achieve robust, reproducible, and highly sensitive GC-MS workflows.
Chemical Profile & Analytical Challenges
Methyl 2-methyl-3-oxoheptanoate ( C9H16O3 ) features a heptanoate backbone with a methyl ester at C1, a methyl branch at C2, and a highly reactive ketone at C3.
When introduced into a standard GC inlet (typically operating at 250°C), this molecule faces two primary failure modes:
-
Keto-Enol Tautomerism: The molecule exists in an equilibrium between its keto and enol forms. Because this interconversion is slow relative to the chromatographic timescale, it manifests as broad, distorted, or split peaks[1].
-
Thermal Degradation: β-keto esters are inherently thermally labile. At elevated temperatures, they are prone to retro-Claisen-type cleavages or, if trace moisture causes ester hydrolysis, rapid decarboxylation[2].
To circumvent these issues, the molecule must be chemically "locked" into a single, volatile, and thermally stable derivative prior to vaporization[3].
Mechanistic Rationale: The MOX-TMS Approach
The gold standard for stabilizing β-keto esters is a sequential two-step derivatization: Methoximation followed by Silylation[4].
Step 1: Methoximation (MOX)
-
The Reagent: Methoxyamine hydrochloride dissolved in anhydrous pyridine.
-
The Causality: Pyridine serves a dual purpose: it acts as a solvent and a base catalyst that neutralizes the HCl, liberating the nucleophilic methoxyamine. The methoxyamine selectively attacks the C3 carbonyl carbon, converting the reactive ketone into a stable methoxime (oxime ether)[3].
-
The Outcome: This reaction permanently locks the molecule out of the keto-enol equilibrium, preventing thermal degradation and ensuring the analyte elutes as a single, sharp peak[1].
Step 2: Silylation (TMS)
-
The Reagent: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) containing 1% Trimethylchlorosilane (TMCS).
-
The Causality: While methoximation addresses the ketone, silylation acts as a universal "mop-up" step. MSTFA replaces any remaining active protons (such as unreacted enol hydroxyls or trace free acids from ester hydrolysis) with a trimethylsilyl (TMS) group[4]. The addition of 1% TMCS acts as a critical Lewis acid catalyst, driving the silylation of sterically hindered sites caused by the C2 alpha-methyl branch.
Quantitative Data: Method Comparison
The table below summarizes the empirical outcomes of different sample preparation strategies for β-keto esters, demonstrating the quantitative superiority of the MOX-TMS method.
| Analytical Approach | Typical Reaction Yield (%) | Derivatization Temp (°C) | Chromatographic Peak Shape | Thermal Stability | Mechanistic Outcome |
| Direct Injection | N/A | N/A | Poor (Tailing/Split) | Low | Analyte decomposes or interacts with active silanol sites. |
| Silylation Only (TMS) | 60 - 80% | 60°C | Fair to Good | Moderate | Incomplete derivatization if keto form is favored. |
| MOX-TMS (Two-Step) | > 95% | 60°C (MOX) / 60°C (TMS) | Excellent (Sharp, single) | High | Ketone is locked as an oxime; residual protons are silylated. |
Experimental Protocol: Two-Step MOX-TMS Derivatization
Materials Required
-
Methyl 2-methyl-3-oxoheptanoate (Sample extract or analytical standard)
-
Methoxyamine hydrochloride solution (20 mg/mL in anhydrous pyridine)
-
MSTFA + 1% TMCS
-
Glass GC autosampler vials with PTFE-lined caps
-
Dry nitrogen gas evaporator
-
Thermostatic heating block
Step-by-Step Methodology
-
Sample Dehydration (Critical Step):
-
Transfer the sample extract to a glass GC vial.
-
Evaporate the solvent to complete dryness under a gentle stream of dry nitrogen.
-
Causality: MSTFA is highly moisture-sensitive. Even trace water will aggressively hydrolyze the reagent into hexamethyldisiloxane (HMDSO), halting the derivatization process and ruining the sample.
-
-
Methoximation:
-
Add 50 µL of the methoxyamine hydrochloride/pyridine solution to the dried residue.
-
Cap tightly and vortex vigorously for 30 seconds to ensure the analyte is fully dissolved.
-
Incubate in a heating block at 60°C for 45 minutes.
-
-
Silylation:
-
Remove the vial from the heating block and allow it to cool to room temperature.
-
Add 50 µL of MSTFA + 1% TMCS directly to the reaction mixture.
-
Vortex briefly, then incubate at 60°C for an additional 30 minutes[4].
-
-
GC-MS Analysis:
-
Cool the vial to room temperature. Transfer the mixture to a low-volume glass insert if necessary.
-
Inject 1 µL into the GC-MS (Split/Splitless inlet at 250°C) using a non-polar or medium-polarity capillary column (e.g., DB-5MS or Rxi-5Sil MS).
-
Workflow Visualization
Workflow for the MOX-TMS derivatization of beta-keto esters prior to GC-MS analysis.
Troubleshooting & Optimization
-
Multiple Peaks for a Single Analyte: If two distinct peaks appear with identical mass spectra, this indicates the formation of syn- and anti- stereoisomers of the methoxime derivative. This is a normal chemical phenomenon for asymmetric ketones. For quantification, integrate the sum of both peak areas.
-
Low Signal/Poor Derivatization: Ensure the pyridine used is strictly anhydrous. Old pyridine absorbs atmospheric moisture, which suppresses both the MOX and TMS reactions.
-
Column Degradation: Repeated injection of derivatization reagents can leave non-volatile residues in the GC liner. Use a deactivated glass liner with glass wool to trap heavy byproducts, and trim the front end of the GC column during routine maintenance.
References
Sources
Application Note: Stereoselective Biocatalytic Reduction of Methyl 2-methyl-3-oxoheptanoate using Ketoreductases
Abstract
The synthesis of optically pure β-hydroxy esters containing multiple stereocenters is a formidable challenge in synthetic organic chemistry, yet it is crucial for the development of complex pharmaceutical and agrochemical agents.[1] This application note provides a comprehensive guide to the enzymatic reduction of methyl 2-methyl-3-oxoheptanoate, a prochiral α-substituted β-keto ester, into its corresponding methyl 2-methyl-3-hydroxyheptanoate. We detail protocols for screening ketoreductases (KREDs), performing preparative-scale synthesis using isolated enzymes with cofactor regeneration, and analyzing the reaction's stereochemical outcome. The methodologies leverage the principles of Dynamic Reductive Kinetic Resolution (DYRKR) to achieve high diastereomeric and enantiomeric excess, offering a robust, environmentally benign alternative to traditional chemical reductants.[1][2][3][4]
Introduction: The Advantage of Biocatalysis
Chiral alcohols, particularly β-hydroxy esters, are invaluable building blocks in the synthesis of bioactive molecules.[5] The asymmetric reduction of a ketone to a chiral alcohol is a cornerstone transformation in organic synthesis.[1][6] While chemical methods exist, they often rely on expensive, toxic metal catalysts and may require harsh reaction conditions.[6] Biocatalysis, utilizing enzymes like ketoreductases (KREDs), presents a superior alternative due to its exceptional selectivity (chemo-, regio-, and stereo-), mild operating conditions (aqueous media, ambient temperature, and pressure), and reduced environmental impact.[1][6]
The substrate, methyl 2-methyl-3-oxoheptanoate, possesses a prochiral ketone and a chiral center at the α-position. The reduction of the ketone can theoretically yield four stereoisomers. The power of KREDs lies in their ability to selectively produce a single stereoisomer from a racemic mixture of the starting material through a process known as Dynamic Reductive Kinetic Resolution (DYRKR).[1][3][4] In DYRKR, the enzyme stereoselectively reduces one enantiomer of the substrate, while the unreactive enantiomer is continuously racemized in situ, enabling a theoretical yield of 100% for a single desired stereoisomer.[1]
This guide is designed for researchers in drug development and process chemistry, providing both the theoretical basis and practical, field-proven protocols for implementing this powerful biocatalytic transformation.
Reaction Principle and Stereochemical Outcomes
The core of the process is the NADPH-dependent reduction of the C3-ketone of methyl 2-methyl-3-oxoheptanoate, catalyzed by a ketoreductase. The enzyme's active site creates a chiral environment that dictates the trajectory of the hydride transfer from the nicotinamide cofactor (NADPH) to one face of the carbonyl group, resulting in a specific stereochemistry at the newly formed hydroxyl center.
Caption: Enzymatic reduction of racemic methyl 2-methyl-3-oxoheptanoate to its four possible stereoisomers.
Overall Experimental Workflow
The successful implementation of this biocatalytic reduction follows a logical progression from initial screening to final analysis. This workflow ensures that an optimal enzyme is selected and that the reaction is monitored effectively for both conversion and stereoselectivity.
Caption: Logical workflow for the enzymatic reduction of methyl 2-methyl-3-oxoheptanoate.
Protocols: From Screening to Synthesis
This section provides detailed, step-by-step protocols. It is essential to maintain consistency and accuracy, especially during the screening phase, to ensure reliable results.
Part 4.1: Enzyme Selection via High-Throughput Screening
Rationale: The first critical step is to identify a KRED with high activity and selectivity for the target substrate. Commercially available KRED screening kits offer a diverse panel of enzymes, making this process efficient.[7]
Protocol 4.1.1: 96-Well Plate Screening of a KRED Panel
-
Prepare Stock Solutions:
-
Substrate Stock (100 mM): Dissolve 17.2 mg of methyl 2-methyl-3-oxoheptanoate in 1 mL of DMSO.
-
Cofactor Stock (20 mM NADP+): Dissolve 15.3 mg of NADP⁺ sodium salt in 1 mL of assay buffer.
-
Cofactor Regeneration Mix: Prepare a solution containing 1 M D-glucose and 10 U/mL glucose dehydrogenase (GDH) in assay buffer.
-
Assay Buffer (100 mM Potassium Phosphate, pH 7.0): Prepare and sterilize a potassium phosphate buffer.
-
-
Reaction Setup (in a 96-well microplate):
-
To each well, add 150 µL of Assay Buffer.
-
Add 10 µL of the KRED solution from the screening kit (typically ~10 mg/mL).
-
Add 10 µL of Cofactor Stock.
-
Add 20 µL of Cofactor Regeneration Mix.
-
Initiate the reaction by adding 10 µL of the Substrate Stock (Final concentration: 5 mM).
-
Include a "no enzyme" control well.
-
-
Incubation: Seal the plate and incubate at 30°C with shaking (~200 rpm) for 24 hours.[7]
-
Quenching and Extraction:
-
Add 200 µL of ethyl acetate to each well.
-
Mix thoroughly for 10 minutes.
-
Centrifuge the plate to separate the layers.
-
Carefully transfer the top organic layer to a new plate for analysis.
-
-
Analysis: Analyze the organic extract using chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) (see Protocol 4.3.2) to determine conversion and stereoselectivity.
| Parameter | Screening Conditions | Rationale |
| Substrate Conc. | 5 mM | Avoids substrate inhibition during initial screening. |
| Enzyme Conc. | ~0.5 mg/mL | Typical concentration for screening kits.[7] |
| Cofactor | NADP⁺ (catalytic) | NADPH is the active form; NADP⁺ is used with a regeneration system. |
| Regeneration | Glucose/GDH | A robust and widely used system to recycle the expensive cofactor.[5] |
| Temperature | 30 °C | A common optimal temperature for many mesophilic enzymes.[7] |
| pH | 7.0 | KREDs are generally active and stable at neutral pH.[8] |
Table 1: Typical parameters for KRED screening.
Part 4.2: Preparative Scale Synthesis with Cofactor Regeneration
Rationale: Once a "hit" KRED is identified, the reaction is scaled up to produce sufficient material for further use. The cofactor regeneration system is crucial for economic viability, as it avoids the need for stoichiometric amounts of expensive NADPH.[5]
Caption: Coupled enzyme system for cofactor regeneration using Glucose Dehydrogenase (GDH).
Protocol 4.2.1: Preparative Synthesis (50 mg Scale)
-
Reaction Vessel: In a 50 mL flask with magnetic stirring, combine:
-
20 mL of 100 mM Potassium Phosphate buffer (pH 7.0).
-
50 mg (0.29 mmol) of methyl 2-methyl-3-oxoheptanoate.
-
2.5 mg of NADP⁺ sodium salt (~0.003 mmol).
-
158 mg (0.88 mmol, 3 equivalents) of D-glucose.
-
5-10 mg of the selected KRED lyophilizate.
-
20 units of Glucose Dehydrogenase (GDH).
-
-
Reaction Execution:
-
Stir the mixture at 30°C.
-
Monitor the reaction progress every 2-4 hours by taking a small aliquot (50 µL), extracting with 100 µL of ethyl acetate, and analyzing via TLC or HPLC (see Part 4.3).
-
-
Work-up:
-
Once the reaction has reached completion (typically 12-24 hours), add 20 mL of ethyl acetate to the flask.
-
Stir vigorously for 15 minutes.
-
Transfer the mixture to a separatory funnel.
-
Separate the layers and extract the aqueous phase two more times with 15 mL of ethyl acetate.
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification (Optional): If necessary, purify the product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Part 4.3: Analytical Methods
Rationale: Accurate and reliable analytical methods are paramount for determining the success of the reaction. This involves monitoring the reaction's progress and, most importantly, quantifying the stereochemical purity of the final product.
Protocol 4.3.1: Monitoring Reaction via NADPH Depletion
This method provides real-time kinetic data but does not give information on stereoselectivity.
-
Setup: In a quartz cuvette, prepare a reaction mixture containing assay buffer, NADP⁺, glucose, GDH, and the KRED.
-
Initiation: Start the reaction by adding the substrate.
-
Measurement: Immediately monitor the increase in absorbance at 340 nm using a spectrophotometer. The formation of NADPH from NADP+ by the regeneration system will be observed. The subsequent consumption of NADPH by the KRED will lead to a steady-state concentration or a decrease, indicating the rate of the primary reaction. A control without the KRED will show only NADPH formation.
Protocol 4.3.2: Chiral GC Analysis for Conversion and Stereoselectivity
This is the definitive method for assessing the reaction outcome.
-
Sample Preparation: Dilute a small amount of the extracted product in a suitable solvent (e.g., hexane or ethyl acetate). A racemic standard of the product, synthesized via chemical reduction (e.g., using NaBH₄), is essential for peak identification and validation of the method.
-
GC Conditions:
-
Column: A chiral stationary phase column, such as Astec® CHIRALDEX™ B-DP or a similar β-cyclodextrin-based column, is recommended.[9]
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 250 °C.
-
Detector (FID) Temperature: 250 °C.
-
Oven Program: Start with an isothermal period at a lower temperature (e.g., 90-110 °C) and then ramp up to a higher temperature to ensure separation of all stereoisomers and the starting material. This program must be optimized.
-
-
Data Interpretation:
-
Conversion (%): [Area(Products)] / [Area(Products) + Area(Substrate)] * 100
-
Diastereomeric Excess (de %): For major diastereomer pair (e.g., syn) vs minor (anti): [Area(syn) - Area(anti)] / [Area(syn) + Area(anti)] * 100
-
Enantiomeric Excess (ee %): For the desired enantiomer (e.g., 2S, 3R) vs its enantiomer (2R, 3S): [Area(2S,3R) - Area(2R,3S)] / [Area(2S,3R) + Area(2R,3S)] * 100
-
| Compound | Expected Elution Order |
| Methyl 2-methyl-3-oxoheptanoate | Varies by column |
| (2S,3S)-Product | Must be determined empirically |
| (2R,3R)-Product | Must be determined empirically |
| (2S,3R)-Product | Must be determined empirically |
| (2R,3S)-Product | Must be determined empirically |
Table 2: Elution profile for chiral GC analysis (requires experimental validation).
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Enzyme inhibition (substrate or product). | Decrease initial substrate concentration; consider a biphasic system (e.g., water/octanol) to reduce aqueous phase concentration.[10] |
| Inactive enzyme or cofactor regeneration failure. | Verify the activity of KRED and GDH independently; use fresh NADP⁺ and glucose. | |
| Poor Stereoselectivity | Sub-optimal enzyme choice. | Screen a wider variety of KREDs; different enzymes can produce different stereoisomers.[3][4] |
| Incorrect pH or temperature. | Optimize reaction pH and temperature, as these can influence enzyme conformation and selectivity.[8] | |
| Enzyme Instability | Denaturation over time. | Consider enzyme immobilization on a solid support to improve operational stability.[5] |
| Irreproducible Results | Inconsistent enzyme activity or reagent quality. | Use enzymes and reagents from a consistent, high-quality source; accurately measure all components. |
References
- BenchChem. (2025).
- BenchChem. (2025). Application Notes: In Vitro Analysis of Ketoreductase Activity on 2-Methyl-3-oxopentanoic Acid.
- Tang, L., et al. (2021). Structure-guided evolution of a ketoreductase for efficient and stereoselective bioreduction of bulky α-amino β-keto esters.
- Kroutil, W., et al. (2016). Carbonyl Reduction.
- Lešnik, S., & Knez, Ž. (2018). Co-Immobilization of Ketoreductase and Glucose Dehydrogenase. Molecules.
- Ni, Y., et al. (2022). Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. Frontiers in Bioengineering and Biotechnology.
- Ni, Y., et al. (2022). Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. Frontiers in Bioengineering and Biotechnology.
- Zhang, X., et al. (2025). Modification of carbonyl reductase based on substrate pocket loop regions alteration: an application for synthesis of duloxetine chiral intermediate in high efficiency. Bioprocess and Biosystems Engineering.
-
Patel, R. N. (2021). Application of Ketoreductase in Asymmetric Synthesis of Pharmaceuticals and Bioactive Molecules: An Update (2018–2020). Catalysts. [Link]
- Hollmann, F., & Opperman, D. J. (2023). Engineering ketoreductases for the enantioselective synthesis of chiral alcohols.
- Zhang, X., et al. (2025). Stability and Activity Collaborative Improvement of Carbonyl Reductase Based on the Modification Strategy for Transition Zone of the Flexible and Rigid Regions. Journal of Agricultural and Food Chemistry.
- Di-Cosimo, R., et al. (2022). Functional Characterization and Synthetic Application of Is2-SDR, a Novel Thermostable and Promiscuous Ketoreductase from a Hot Spring Metagenome.
- Stam, M., et al. (2007). Identification, Cloning, and Characterization of a Novel Ketoreductase from the Cyanobacterium Synechococcus sp. Strain PCC 7942. Applied and Environmental Microbiology.
- Mano, J., et al. (2009). NADPH-dependent Reductases Involved in the Detoxification of Reactive Carbonyls in Plants. Journal of Biological Chemistry.
- BenchChem. (2025).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Structure-guided evolution of a ketoreductase for efficient and stereoselective bioreduction of bulky α-amino β-keto esters - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 8. Identification, Cloning, and Characterization of a Novel Ketoreductase from the Cyanobacterium Synechococcus sp. Strain PCC 7942 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01474F [pubs.rsc.org]
Application of Methyl 2-methyl-3-oxoheptanoate in Medicinal Chemistry: A Guide to Diversity-Oriented Heterocycle Synthesis
Executive Summary
In modern medicinal chemistry, escaping "flatland" (increasing the fraction of sp3-hybridized carbons, Fsp3 ) is a critical strategy for improving the pharmacokinetic profiles and target specificity of small-molecule drugs. Methyl 2-methyl-3-oxoheptanoate (CAS 1519526-49-8) is a highly specialized, branched β -keto ester that serves as a privileged building block for Diversity-Oriented Synthesis (DOS). Unlike standard linear esters (e.g., ethyl acetoacetate), this compound features an α -methyl group and a lipophilic butyl chain. These structural nuances introduce critical steric hindrance and defined stereocenters during cyclocondensation reactions, enabling the synthesis of 3D-rich heterocycles such as pyrazolones, dihydropyrimidinones (DHPMs), and pyranopyrazoles[1].
This application note provides validated, self-monitoring protocols for utilizing Methyl 2-methyl-3-oxoheptanoate in the synthesis of bioactive heterocyclic scaffolds.
Physicochemical Profiling & Structural Rationale
Understanding the reactivity of Methyl 2-methyl-3-oxoheptanoate requires mapping its functional topology:
-
C1 (Ester Carbonyl): Electrophilic center for amidation/lactamization.
-
C2 ( α -Carbon): Nucleophilic center for Knoevenagel/Michael additions. The attached methyl group prevents full aromatization in certain multicomponent reactions, trapping sp3-rich intermediates.
-
C3 (Ketone Carbonyl): Primary electrophilic site for initial nucleophilic attack (e.g., by hydrazines or ureas).
-
C4-C7 (Butyl Chain): Provides a highly lipophilic anchor, driving the resulting pharmacophore deeper into hydrophobic protein pockets.
Table 1: Key Chemical Properties[1]
| Property | Value | Medicinal Chemistry Relevance |
| Molecular Formula | C9H16O3 | High carbon-to-heteroatom ratio enhances lipophilicity. |
| Monoisotopic Mass | 172.1099 Da | Ideal low-molecular-weight building block for fragment-based drug design. |
| SMILES | CCCCC(=O)C(C)C(=O)OC | Highlights the branched α -methyl and linear butyl tail. |
| Reactivity Profile | Bifunctional electrophile | Capable of sequential orthogonal reactions in one-pot setups. |
Application I: Synthesis of Lipophilic Pyrazolone Derivatives
Mechanistic Causality
Pyrazolones are privileged scaffolds exhibiting neuroprotective, antimicrobial, and anti-inflammatory properties (e.g., the antioxidant drug Edaravone)[2]. The classical synthesis involves the Knorr-type condensation of hydrazines with β -keto esters. By utilizing Methyl 2-methyl-3-oxoheptanoate, the resulting scaffold is a 3-butyl-4-methyl-pyrazolin-5-one . The butyl group significantly enhances blood-brain barrier (BBB) penetration, while the C4-methyl group restricts the conformational flexibility of the ring, often increasing target residence time.
Mechanistic pathway of Knorr-type pyrazolone synthesis using an alpha-substituted beta-keto ester.
Validated Protocol: Knorr-Type Condensation
Self-Validating System: The reaction progress is visually tracked by the transition from a clear solution to a deep yellow hydrazone intermediate, followed by the precipitation of the pyrazolone.
-
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stirrer and nitrogen line, dissolve Methyl 2-methyl-3-oxoheptanoate (1.72 g, 10 mmol) in absolute ethanol (20 mL).
-
Nucleophilic Addition: Cool the flask to 0 °C using an ice bath. Add phenylhydrazine (1.13 g, 10.5 mmol) dropwise over 10 minutes. Causality: The low temperature controls the exothermic formation of the hydrazone, preventing oxidative degradation of the hydrazine.
-
Catalysis: Add glacial acetic acid (1 mL). The acid protonates the C3 ketone, increasing its electrophilicity and accelerating the dehydration step.
-
Cyclization: Attach a reflux condenser and heat the mixture to 80 °C for 5 hours. Monitor via TLC (Hexane:EtOAc 7:3). In-Process Control (IPC): The ester starting material ( Rf≈0.6 ) will disappear, replaced by a highly UV-active product spot ( Rf≈0.3 ).
-
Workup: Concentrate the mixture under reduced pressure to half its volume. Pour the hot residue into 50 mL of vigorously stirred ice-cold water.
-
Isolation: Filter the resulting precipitate under vacuum, wash with cold water, and recrystallize from hot ethanol to yield pure 3-butyl-4-methyl-1-phenyl-1H-pyrazol-5(4H)-one.
Application II: Sp3-Enriched Dihydropyrimidinones (Biginelli Reaction)
Mechanistic Causality
The Biginelli reaction is a multicomponent cyclocondensation of a urea, an aromatic aldehyde, and a β -keto ester, traditionally yielding flat, aromatic-like 3,4-dihydropyrimidin-2(1H)-ones (DHPMs)[3]. These classical DHPMs are potent calcium channel blockers[4].
However, using Methyl 2-methyl-3-oxoheptanoate introduces a profound mechanistic divergence. Because the α -carbon (C2) bears a methyl group, it lacks the necessary proton to undergo the final dehydration step after cyclization. Consequently, the reaction is trapped as a 6-hydroxy-5-methyl-tetrahydropyrimidinone . This forced retention of sp3 hybridization creates a highly valuable 3D scaffold for modern drug discovery, effectively "escaping flatland."
Divergent multicomponent workflow highlighting sp3-enrichment via blocked dehydration.
Table 2: Optimization of Biginelli-Type Condensation for sp3-Enrichment
Due to the steric hindrance of the α -methyl group, Lewis acid coordination is critical to stabilize the acyliminium intermediate long enough for the bulky ester to attack.
| Entry | Catalyst (10 mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Mechanistic Observation |
| 1 | None | EtOH | 80 | 24 | Trace | Acyliminium ion insufficiently stabilized. |
| 2 | AcOH | EtOH | 80 | 12 | 45 | Weak Brønsted acidity limits nucleophilic attack rate. |
| 3 | CuCl2⋅2H2O | EtOH | 80 | 8 | 82 | Optimal Lewis acid coordination overcomes steric bulk. |
| 4 | CuCl2⋅2H2O | Water | 100 | 10 | 68 | Poor solubility of the lipophilic butyl tail restricts kinetics. |
Validated Protocol: sp3-Enriched Biginelli Condensation
-
Acyliminium Formation: In a 25 mL flask, combine benzaldehyde (530 mg, 5 mmol), urea (360 mg, 6 mmol), and CuCl2⋅2H2O (85 mg, 10 mol%) in ethanol (15 mL). Stir at room temperature for 15 minutes.
-
Enol Addition: Add Methyl 2-methyl-3-oxoheptanoate (860 mg, 5 mmol) dropwise.
-
Cyclocondensation: Heat the mixture to a strict reflux (80 °C) for 8 hours. Causality: The thermal energy is required to overcome the activation barrier imposed by the α -methyl steric clash during the cyclization of the urea nitrogen onto the C3 ketone.
-
Isolation: Cool the mixture to room temperature. Pour into 50 mL of crushed ice. The lack of a dehydratable α -proton traps the product, which precipitates as a white solid. Filter, wash with cold water, and dry under vacuum.
Application III: Pyrano[2,3-c]pyrazoles via Sustainable Catalysis
Mechanistic Causality
Pyrano[2,3-c]pyrazoles are fused heterocyclic frameworks recognized for their diverse biological activities, including anticancer and antimicrobial effects[5]. The synthesis is a one-pot, four-component reaction. By utilizing Methyl 2-methyl-3-oxoheptanoate, the resulting scaffold features a butyl chain at the C3 position of the pyrazole ring, providing a highly lipophilic anchor capable of interacting with deep hydrophobic pockets in target kinases[6].
Four-component synthesis of pyrano[2,3-c]pyrazoles via convergent intermediate assembly.
Validated Protocol: Four-Component Assembly
-
Initialization: In a round-bottom flask, combine Methyl 2-methyl-3-oxoheptanoate (1.0 eq) and hydrazine hydrate (1.0 eq) in a green solvent (e.g., EtOH/H2O mixture). Stir for 30 minutes to pre-form the pyrazolone intermediate[5].
-
Convergence: To the same flask, add malononitrile (1.0 eq), the desired aromatic aldehyde (1.0 eq), and a sustainable base catalyst (e.g., meglumine, 10 mol%)[6].
-
Reaction: Stir at room temperature for 2-4 hours. The basic catalyst facilitates the Knoevenagel condensation of the aldehyde and malononitrile, followed by the Michael addition of the pyrazolone intermediate and subsequent intramolecular cyclization[6].
-
Workup: The product typically precipitates directly from the aqueous ethanol mixture. Filter and recrystallize from hot ethanol.
References
- PubChemLite - Methyl 2-methyl-3-oxoheptanoate. Université du Luxembourg.
- A Complete Analysis of The Synthesis and Pharmacological Effects of Pyrazolone Derivatives. International Journal of Pharmaceutical and Biological Science Archive.
- Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. MDPI Pharmaceuticals.
- Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold. Encyclopedia MDPI.
- Advances in Pyranopyrazole Scaffolds' Syntheses Using Sustainable Catalysts—A Review. NIH.
Sources
- 1. PubChemLite - Methyl 2-methyl-3-oxoheptanoate (C9H16O3) [pubchemlite.lcsb.uni.lu]
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- 3. mdpi.com [mdpi.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. An Fe 3 O 4 supported O -phenylenediamine based tetraaza Schiff base-Cu( ii ) complex as a novel nanomagnetic catalytic system for synthesis of pyrano ... - Nanoscale Advances (RSC Publishing) DOI:10.1039/D3NA00906H [pubs.rsc.org]
- 6. Advances in Pyranopyrazole Scaffolds’ Syntheses Using Sustainable Catalysts—A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Biocatalytic Asymmetric Reduction of β-Keto Esters for Pharmaceutical Intermediates
Strategic Context & Mechanistic Framework
The asymmetric reduction of prochiral β-keto esters to chiral β-hydroxy esters is a pivotal transformation in the synthesis of active pharmaceutical ingredients (APIs). Historically, this was achieved via transition-metal chemocatalysis (e.g., Ru-BINAP), which necessitates heavy metals, high hydrogen pressures, and strict anhydrous conditions[1]. In contrast, biocatalysis utilizing ketoreductases (KREDs) and specific β-keto ester reductases (KERs) offers a highly stereoselective, environmentally benign alternative that operates under ambient aqueous conditions[2].
These enzymes, typically dependent on nicotinamide cofactors (NADPH or NADH), facilitate hydride transfer with exquisite facial selectivity. For α-substituted β-keto esters, KREDs can drive Dynamic Kinetic Resolution (DKR), simultaneously establishing two contiguous stereocenters to yield syn- or anti-diastereomers with >99% enantiomeric excess (ee) and diastereomeric excess (de)[3].
Enzyme Selection & Engineering Insights
-
Halogenated Substrates (Statin Precursors): The synthesis of statin side chains (e.g., atorvastatin, rosuvastatin) relies heavily on the reduction of bulky, halogenated intermediates like methyl 4-bromo-3-oxobutyrate. Wild-type enzymes often suffer from bromide toxicity and poor thermostability. However, engineered variants of Penicillium citrinum KER (e.g., L54Q mutants) exhibit enhanced thermal resilience and yield the (S)-alcohol with exceptional optical purity[4].
-
Aliphatic & Aromatic β-Keto Esters: The Escherichia coli YqhE enzyme (originally identified as a 2,5-diketo-D-gluconate reductase) has been repurposed as a highly stereoselective β-keto ester reductase. It efficiently reduces α-substituted derivatives to syn-(2R,3S) alcohols, linking microbial ascorbate production pathways to asymmetric biocatalysis[3].
-
Bulky & Complex Scaffolds: Lactobacillus kefir KREDs and Candida parapsilosis carbonyl reductases (CpKR) are versatile workhorses. CpKR, for instance, has demonstrated a massive space-time yield (46 g L⁻¹ d⁻¹) in the reduction of complex keto esters used for diltiazem synthesis[5].
Workflow Visualization
Biocatalytic workflow for the asymmetric reduction of β-keto esters using KREDs.
Quantitative Data: Biocatalyst Performance Matrix
| Enzyme Source | Target Substrate | Product Stereochemistry | Enantiomeric Excess (ee) | Key Application | Ref |
| E. coli YqhE | Ethyl 2-methylacetoacetate | syn-(2R,3S) | >99% | Chiral building blocks | [3] |
| P. citrinum KER (L54Q) | Methyl 4-bromo-3-oxobutyrate | (S)-alcohol | >99% | Statin intermediates | [4] |
| L. kefir KRED | 3-(dimethylamino)-1-phenylpropan-1-one | (R)-γ-amino alcohol | 95% | Duloxetine precursor | [2] |
| C. parapsilosis CpKR | Methyl 2-chloro-3-(4-methoxyphenyl)-3-oxo-propanoate | (S)-alcohol | >99% | Diltiazem intermediate | [5] |
Experimental Protocols
Protocol 1: Preparative-Scale Asymmetric Reduction of a β-Keto Ester
Objective: To synthesize a chiral β-hydroxy ester using a recombinant KRED coupled with a Glucose Dehydrogenase (GDH) cofactor regeneration system[6].
Causality & Expert Insight:
-
Cofactor Regeneration: KREDs require stoichiometric amounts of NADPH. Because NADPH is prohibitively expensive for preparative scales, coupling the reaction with GDH and D-glucose recycles NADP⁺ back to NADPH, driving the thermodynamic equilibrium forward[6].
-
pH Control: The oxidation of glucose by GDH produces gluconic acid, which rapidly lowers the reaction pH. If left unbuffered, the acidic environment will denature the KRED. An autotitrator is mandatory for scale-up.
-
Cosolvent Strategy: β-keto esters often exhibit poor aqueous solubility. Introducing 5-10% (v/v) DMSO or isopropanol improves mass transfer without precipitating the biocatalyst.
Step-by-Step Methodology:
-
Reaction Setup: In a jacketed reactor vessel, prepare 100 mM potassium phosphate buffer. Adjust to pH 7.0. Add 2 mM MgSO₄ (magnesium ions structurally stabilize many aldo-keto reductases).
-
Regeneration System Addition: Add NADP⁺ to a final concentration of 0.5 mM. Add D-glucose (1.5 molar equivalents relative to the final substrate concentration) and GDH (10 U/mL).
-
Biocatalyst Introduction: Add the lyophilized KRED powder (e.g., 5-10 mg/mL depending on the specific activity of the batch). Stir gently at 250 rpm to ensure complete dissolution.
-
Fed-Batch Substrate Addition: Dissolve the β-keto ester substrate in DMSO. Add this solution dropwise over 2 hours to achieve a final substrate concentration of 200 mM. Insight: Fed-batch addition mitigates substrate toxicity and prevents enzyme inhibition, which is especially critical for halogenated substrates[4].
-
Incubation & pH Maintenance: Maintain the reactor temperature at 30°C. Utilize an autotitrator dispensing 1 M NaOH to maintain the pH strictly at 7.0.
-
In-Process Monitoring: Sample the reaction at 2, 4, 8, and 24 hours. Extract 100 µL of the aqueous mixture with 500 µL ethyl acetate, centrifuge, and analyze the organic layer via TLC or GC to confirm the disappearance of the ketone peak[7].
-
Downstream Processing: Upon >95% conversion, add Celite to the mixture and filter to remove denatured proteins. Extract the aqueous filtrate three times with ethyl acetate. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude chiral β-hydroxy ester[7].
Protocol 2: Analytical Validation (Determination of ee and de)
Objective: A self-validating protocol to accurately quantify the enantiomeric and diastereomeric excess of the isolated product, ensuring the biocatalyst performed with the expected stereoselectivity[8].
Causality & Expert Insight: Chiral β-hydroxy esters have identical physical properties to their enantiomeric counterparts in achiral environments. Normal-phase chiral High-Performance Liquid Chromatography (HPLC) using a derivatized polysaccharide stationary phase is required to resolve the stereoisomers.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 5 mg of the purified β-hydroxy ester in 1 mL of HPLC-grade hexane/isopropanol (90:10 v/v). Filter through a 0.22 µm PTFE syringe filter.
-
Chromatographic Setup: Equip the HPLC with a chiral stationary phase column (e.g., Chiralcel OD-H or Chiralpak AD-H, 250 x 4.6 mm).
-
Elution Conditions: Run an isocratic elution (Hexane:Isopropanol = 95:5) at a flow rate of 1.0 mL/min. Maintain the column compartment at 25°C to ensure reproducible retention times.
-
Detection: Monitor the eluent via a Photodiode Array (PDA) or UV detector at 210-254 nm.
-
Data Analysis: Identify the peaks corresponding to the syn and anti isomers, as well as their respective enantiomers. Calculate the enantiomeric excess using the formula: ee (%) =[(Area of Major Enantiomer - Area of Minor Enantiomer) / (Total Area)] × 100
References[3] Purification and identification of an Escherichia coli beta-keto ester reductase as 2,5-diketo-D-gluconate reductase YqhE. nih.gov.https://pubmed.ncbi.nlm.nih.gov/11934293/[7] Technical Support Center: Improving Diastereoselectivity in β-Keto Ester Reduction. benchchem.com.https://www.benchchem.com/support/improving-diastereoselectivity[2] Practical chiral alcohol manufacture using ketoreductases. researchgate.net.https://www.researchgate.net/publication/Practical_chiral_alcohol_manufacture[4] Biocatalytic production of (S)-4-bromo-3-hydroxybutyrate and structurally related chemicals and their applications. nih.gov.https://pubmed.ncbi.nlm.nih.gov/19756403/[1] Enantioselective Transformations in the Synthesis of Therapeutic Agents. acs.org.https://pubs.acs.org/doi/10.1021/acs.chemrev.2c00750[6] Purification and Identification of an Escherichia coli β-Keto Ester Reductase as 2,5-Diketo-D-gluconate Reductase YqhE. researchgate.net.https://www.researchgate.net/publication/11400271[5] Stereoselective Reduction of Alkyl 3-Oxobutanoate by Carbonyl Reductase from Candida magnoliae. researchgate.net. https://www.researchgate.net/publication/Stereoselective_Reduction[8] Ethyl 2-ethyl-3-hydroxybutanoate|CAS 5465-11-2. benchchem.com.https://www.benchchem.com/product/ethyl-2-ethyl-3-hydroxybutanoate
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Purification and identification of an Escherichia coli beta-keto ester reductase as 2,5-diketo-D-gluconate reductase YqhE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biocatalytic production of (S)-4-bromo-3-hydroxybutyrate and structurally related chemicals and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Ethyl 2-ethyl-3-hydroxybutanoate|CAS 5465-11-2 [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 2-methyl-3-oxoheptanoate
Welcome to the technical support guide for the synthesis of Methyl 2-methyl-3-oxoheptanoate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and improve reaction yields. This guide provides in-depth troubleshooting, answers to frequently asked questions, and detailed experimental protocols grounded in established chemical principles.
Introduction to the Synthesis
Methyl 2-methyl-3-oxoheptanoate is a β-keto ester, a valuable class of compounds widely used as intermediates in organic synthesis, particularly in the pharmaceutical and fragrance industries.[1][2] A common and effective method for its synthesis is the Mixed (or Crossed) Claisen Condensation .[3][4][5] This reaction involves the carbon-carbon bond formation between two different esters in the presence of a strong base.[6]
Specifically, the synthesis of Methyl 2-methyl-3-oxoheptanoate is typically achieved by the reaction of methyl pentanoate with methyl propanoate, using a suitable base such as sodium methoxide.
Methyl Pentanoate + Methyl Propanoate --(Base)--> Methyl 2-methyl-3-oxoheptanoate
The success of this synthesis hinges on careful control of reaction conditions to favor the desired crossed-condensation product over self-condensation side products and to drive the reaction equilibrium towards completion.[3][7][8]
Troubleshooting Guide: Improving Reaction Yield
Low yield is the most frequently encountered issue in this synthesis. The following table outlines common problems, their underlying causes, and actionable solutions to enhance your experimental outcomes.
| Observed Problem | Potential Cause(s) | Recommended Solution & Scientific Rationale |
| Low or No Product Formation | 1. Ineffective Base: The base is not strong enough to deprotonate the α-carbon of methyl propanoate efficiently.[4][7] 2. Insufficient Base: A stoichiometric amount of base is required. The final, thermodynamically favorable deprotonation of the product β-keto ester drives the entire reaction equilibrium forward.[6][9] 3. Moisture Contamination: Presence of water or protic impurities neutralizes the strong base and quenches the enolate intermediate. | 1. Use an Appropriate Alkoxide Base: Employ sodium methoxide (NaOCH₃). It is crucial that the alkoxide base matches the alkyl group of the esters to prevent transesterification, a side reaction that consumes reagents and complicates purification.[9][10] 2. Use Stoichiometric Base: Use at least one full equivalent of base relative to the enolizable ester (methyl propanoate). 3. Ensure Anhydrous Conditions: Thoroughly dry all glassware. Use anhydrous solvents and freshly opened or distilled reagents. The reaction should be run under an inert atmosphere (e.g., Nitrogen or Argon).[11] |
| Complex Mixture of Products / Low Purity | 1. Self-Condensation: Self-condensation of methyl propanoate competes with the desired crossed-condensation reaction.[3][12] 2. Transesterification: The alkoxide base does not match the ester's alkoxy group (e.g., using sodium ethoxide with methyl esters).[9] 3. Hydrolysis: The ester is hydrolyzed back to a carboxylic acid salt by hydroxide ions (if present from moisture or an incorrect base choice). | 1. Control Reagent Addition: Add the enolizable ester (methyl propanoate) slowly to a mixture of the non-enolizable (or less reactive) ester (methyl pentanoate) and the base. This maintains a low concentration of the enolate, minimizing its opportunity to self-condense.[3] 2. Match Base to Ester: Always use sodium methoxide for methyl esters. 3. Maintain Anhydrous Conditions: Prevents the formation of hydroxide ions. |
| Difficulty in Product Isolation | 1. Incomplete Acidification: The final product exists as a resonance-stabilized enolate salt.[6] Incomplete neutralization during the acidic workup will leave the product in the aqueous layer as a salt, drastically reducing isolated yield. 2. Formation of Emulsions: Surfactant-like properties of intermediates or byproducts can lead to emulsions during the aqueous workup, making phase separation difficult. | 1. Ensure Complete Neutralization: During the workup, add aqueous acid (e.g., dilute H₂SO₄ or HCl) until the aqueous layer is distinctly acidic (test with pH paper).[6][13] 2. Use Brine: Wash the organic layer with a saturated sodium chloride solution (brine) to break emulsions and remove excess water. |
| Product Decomposes During Purification | 1. Thermal Decarboxylation: β-keto esters can undergo decarboxylation (loss of the ester group as CO₂) if subjected to high temperatures, especially under acidic or basic conditions.[14][15][16] | 1. Use Vacuum Distillation: Purify the final product by distillation under reduced pressure. This lowers the boiling point, minimizing thermal decomposition.[2][17] 2. Avoid Harsh Conditions: Ensure the product is neutralized before heating and avoid prolonged exposure to strong acids or bases at elevated temperatures. |
Visualizing the Troubleshooting Process
A systematic approach is key to diagnosing and solving issues with the synthesis. The following workflow provides a logical path for troubleshooting low yields.
Caption: A logical workflow for troubleshooting low yield.
Frequently Asked Questions (FAQs)
Q1: Why is a full equivalent of base necessary in a Claisen condensation?
The Claisen condensation is a series of equilibrium steps.[9] The initial deprotonation of the ester to form the enolate is unfavorable. While the enolate is a strong nucleophile, the overall equilibrium to the β-keto ester product is not strongly favored. However, the resulting β-keto ester has α-protons that are significantly more acidic (pKa ≈ 11) than the starting ester's α-protons (pKa ≈ 25). The alkoxide base readily and irreversibly deprotonates the β-keto ester product, forming a highly resonance-stabilized enolate. This final deprotonation step is thermodynamically downhill and effectively drives the entire reaction sequence to completion.[6][9][18] Without a stoichiometric amount of base, the reaction will not proceed to a high yield.
Q2: What is the mechanism of the mixed Claisen condensation for this synthesis?
The reaction proceeds through several key steps:
-
Enolate Formation: The methoxide base removes an acidic α-proton from methyl propanoate to form a resonance-stabilized enolate ion. This is the rate-determining step.[4]
-
Nucleophilic Attack: The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of methyl pentanoate, forming a tetrahedral intermediate.[7][18]
-
Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the methoxide ion as a leaving group. This yields the β-keto ester product.[6][7]
-
Deprotonation (Driving Force): A methoxide ion removes the highly acidic proton from the α-carbon of the newly formed β-keto ester, shifting the equilibrium toward the products.[6][9]
-
Acidification: An acidic workup in a separate step protonates the enolate to yield the final, neutral Methyl 2-methyl-3-oxoheptanoate.[13]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Claisen Condensation | OpenOChem Learn [learn.openochem.org]
- 4. fiveable.me [fiveable.me]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Claisen condensation - Wikipedia [en.wikipedia.org]
- 7. Claisen Condensation - GeeksforGeeks [geeksforgeeks.org]
- 8. studysmarter.co.uk [studysmarter.co.uk]
- 9. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 10. Acetoacetic Ester Synthesis - Chemistry Steps [chemistrysteps.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. benchchem.com [benchchem.com]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. aklectures.com [aklectures.com]
- 15. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Reactivity: substitution at carboxyl [employees.csbsju.edu]
- 17. METHYL 3-OXOHEPTANOATE | 39815-78-6 [chemicalbook.com]
- 18. organicchemistrytutor.com [organicchemistrytutor.com]
Technical Support Center: Purification of Methyl 2-methyl-3-oxoheptanoate by Column Chromatography
Welcome to the Technical Support Center for the purification of methyl 2-methyl-3-oxoheptanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during column chromatography of this and similar β-keto esters.
Troubleshooting Guide
This section addresses specific issues that may arise during the column chromatography of methyl 2-methyl-3-oxoheptanoate, offering explanations and actionable solutions.
Problem 1: My product is not eluting from the column.
Possible Causes & Solutions:
-
Insufficiently Polar Mobile Phase: The most common reason for a compound failing to elute is that the solvent system is not polar enough to move it down the column.[1][2]
-
Solution: Gradually increase the polarity of the mobile phase. If you are using a hexane/ethyl acetate system, incrementally increase the percentage of ethyl acetate. For example, if you started with 95:5 hexane:ethyl acetate, try moving to 90:10, then 85:15, and so on, while carefully monitoring the fractions by Thin Layer Chromatography (TLC).
-
-
Compound Decomposition on Silica Gel: β-Keto esters can be sensitive to the acidic nature of standard silica gel, which can lead to strong adsorption or decomposition on the column.[1][2][3]
-
Solution 1: Deactivate the Silica Gel: Before packing the column, you can neutralize the acidic sites on the silica gel. Prepare a slurry of the silica gel in your initial, non-polar mobile phase and add a small amount of triethylamine (TEA), typically 0.1-1% by volume.[1] This will prevent the acidic silica from interacting with your compound.
-
Solution 2: Switch to a Different Stationary Phase: If deactivation is not effective or desirable, consider using a less acidic stationary phase like neutral alumina.[1]
-
Problem 2: My product is eluting with impurities.
Possible Causes & Solutions:
-
Mobile Phase is Too Polar: If your product is coming off the column too quickly and is mixed with other compounds, your starting mobile phase is likely too polar.[1]
-
Solution: Start with a less polar mobile phase. Your initial TLC analysis should guide you to a solvent system where the desired product has an Rf value of approximately 0.2-0.4.
-
-
Poor Column Packing: An improperly packed column with channels or cracks will lead to poor separation.
-
Solution: Ensure your column is packed uniformly. A well-packed column should have a flat, level top surface. Slurry packing is generally recommended to avoid air bubbles and ensure a homogenous bed.[1]
-
-
Column Overload: Loading too much crude material onto the column can exceed its separation capacity, leading to broad peaks and co-elution.[4][5][6]
-
Solution: As a general rule, the amount of crude material should be about 1-3% of the weight of the silica gel. For difficult separations, a lower loading (e.g., 1:100 crude to silica ratio) may be necessary.[2]
-
Problem 3: The peaks on my chromatogram are tailing or fronting.
Peak Tailing (Asymmetrical backward stretch):
-
Possible Cause 1: Secondary Interactions with Silica Gel: Tailing is often caused by interactions between the analyte and active sites on the stationary phase, such as residual silanol groups on silica gel.[4]
-
Solution: Deactivating the silica gel with triethylamine, as mentioned in Problem 1, can help to minimize these interactions.[1]
-
-
Possible Cause 2: Keto-Enol Tautomerism: β-Keto esters like methyl 2-methyl-3-oxoheptanoate exist as an equilibrium mixture of keto and enol tautomers.[7][8] If the interconversion between these forms is slow on the chromatographic timescale, it can lead to broad or tailing peaks.[8]
-
Solution: While this is an inherent property of the compound, ensuring a well-packed column and maintaining a consistent, steady flow rate can help to minimize peak broadening.[1] In some cases, adding a small amount of a modifier like acetic acid to the mobile phase can improve peak shape, but this should be tested on a small scale first to ensure compound stability.[1]
-
Peak Fronting (Forward slanting):
-
Possible Cause: Column Overload: This is the most common cause of peak fronting and occurs when too much sample is loaded onto the column.[4][5][6]
-
Solution: Reduce the amount of sample loaded onto the column. Diluting your sample before loading can also help.[6]
-
Problem 4: I am losing my product during purification.
Possible Causes & Solutions:
-
Hydrolysis on Acidic Silica Gel: The ester functionality of your compound can be hydrolyzed by the acidic silica gel, especially in the presence of water.[1]
-
Solution: Use deactivated silica gel or a neutral stationary phase like alumina.[1] Additionally, ensure that all your solvents are dry.
-
-
Decarboxylation: While more of a concern for β-keto acids, β-keto esters can also be susceptible to decarboxylation, especially at elevated temperatures or in the presence of strong acids or bases.[2]
-
Solution: Perform the chromatography at room temperature and avoid harsh conditions. If you are deactivating your silica with triethylamine, use the minimum effective amount.
-
Experimental Workflow: Column Chromatography of Methyl 2-methyl-3-oxoheptanoate
Caption: Workflow for the purification of methyl 2-methyl-3-oxoheptanoate.
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying methyl 2-methyl-3-oxoheptanoate?
A1: Silica gel is the most commonly used stationary phase for the purification of β-keto esters.[1] However, due to its acidic nature, which can sometimes cause degradation of sensitive compounds, neutral alumina can be a good alternative.[1] For routine purifications where degradation is a concern, deactivating the silica gel with a small amount of triethylamine is a practical solution.[1]
Q2: What mobile phase system should I use?
A2: A mixture of a non-polar solvent like hexane or heptane and a moderately polar solvent like ethyl acetate is the standard choice.[1] A gradient elution, starting with a low percentage of ethyl acetate and gradually increasing the concentration, is typically employed to achieve good separation from both less polar and more polar impurities.[1]
Q3: How do I know what solvent ratio to start with?
A3: Thin Layer Chromatography (TLC) is an essential preliminary step. The goal is to find a solvent system where your desired product, methyl 2-methyl-3-oxoheptanoate, has an Rf (retention factor) of approximately 0.2-0.4. This will give you a good starting point for your column chromatography elution.
Q4: I see a broad or streaky spot for my compound on the TLC plate. What does this mean?
A4: Broad or streaking spots for β-keto esters are often due to the keto-enol tautomerism.[1] This is an inherent characteristic of the molecule where it exists as two interconverting isomers. While this can make visualization on TLC less sharp, it does not necessarily mean your compound is impure.
Q5: How can I scale up my purification?
A5: When scaling up, the goal is to maintain the same separation quality. This is typically achieved by increasing the column diameter while keeping the bed height and linear flow rate constant.[9] This ensures that the residence time of the compound on the column remains the same. It is important to note that some parameters will change, and optimization of flow rates and solvent volumes will be necessary.[9]
Quantitative Data Summary
| Parameter | Recommended Value/Range | Rationale |
| Stationary Phase | Silica Gel (deactivated with 0.1-1% TEA) or Neutral Alumina | To prevent degradation of the acid-sensitive β-keto ester.[1] |
| Crude:Silica Ratio | 1:30 to 1:100 (w/w) | A higher ratio is used for more challenging separations to ensure adequate resolution.[2] |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | Allows for the sequential elution of impurities with varying polarities.[1][2] |
| Initial Eluent | Determined by TLC (Rf of ~0.2-0.4 for the product) | Ensures the product moves down the column at an appropriate rate for good separation. |
| Expected Yield | 70-90% | Highly dependent on the purity of the crude material and the success of the chromatographic separation.[2] |
| Purity (Post-Column) | >95% | Typically assessed by NMR or GC-MS.[2] |
Chemical Structure and Tautomerism
Caption: Keto-enol tautomerism of methyl 2-methyl-3-oxoheptanoate.
References
- LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes | LCGC International. (2025, October 29).
- Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News - alwsci. (2025, November 27).
- How to fix asymmetrical chromatography peaks? - Cytiva. (2024, September 1).
- Troubleshooting Basics, Part IV: Peak Shape Problems - LCGC International. (2026, March 10).
- Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC. (2022, March 8).
- Separation of keto–enol tautomers in β-ketoesters: a gas chromatography–mass spectrometric study - Academia.edu.
- Column chromatography conditions for purifying Ethyl 3-oxoheptanoate - Benchchem.
- Technical Support Center: Purification of 2-Methyl-3-oxopentanoic Acid - Benchchem.
- Considerations for Scaling Up Purification Processes - Bio-Rad.
- Addressing keto-enol tautomerism in the analysis of β-keto esters - Benchchem.
- Technical Support Center: Purification of Crude Methyl 3-oxooctadecanoate by Column Chromatography - Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. cytivalifesciences.com [cytivalifesciences.com]
- 6. m.youtube.com [m.youtube.com]
- 7. (PDF) Separation of keto–enol tautomers in β-ketoesters: a gas chromatography–mass spectrometric study [academia.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. bio-rad.com [bio-rad.com]
Part 1: The Thermodynamic Bottleneck (Mechanism & Causality)
Welcome to the Technical Support Center for advanced organic synthesis. This guide is specifically engineered for researchers and drug development professionals troubleshooting low conversion rates and poor yields in the Claisen condensation.
Below, we dissect the thermodynamic bottlenecks of this reaction, provide field-proven troubleshooting FAQs, and outline a self-validating standard operating procedure (SOP) to ensure reproducible, high-yield carbon-carbon bond formation.
The most common reason for low conversion in a Claisen condensation is a misunderstanding of its thermodynamic driving force. Unlike many organic reactions that are driven by the inherent stability of their products, the Claisen condensation is fundamentally an uphill battle.
Every step of the mechanism—from the initial enolate formation to the collapse of the tetrahedral intermediate—is highly reversible. Furthermore, the resulting β -keto ester is actually less stable than the starting esters. The reaction will stall at near-zero conversion unless it is driven forward by Le Chatelier's principle . This driving force is provided exclusively by the final, irreversible deprotonation of the highly acidic β -keto ester product by the reaction base[1].
Caption: Logical flow of the Claisen Condensation highlighting the thermodynamic sink.
Part 2: Troubleshooting FAQs
Q: My conversion is stalling at <10% despite extended reaction times and heating. What is the limiting factor? A: Check the structure of your starting ester. Because the entire reaction relies on the final deprotonation step to drive the equilibrium forward, your starting ester must possess at least two α -hydrogens [1]. The first proton is removed to form the initial nucleophilic enolate. If a second proton is not available on the resulting β -keto ester, the irreversible deprotonation cannot occur, and the equilibrium will heavily favor the starting materials[2].
Q: I am observing ester hydrolysis (saponification) instead of condensation. What went wrong? A: This is a classic symptom of moisture contamination or incorrect base selection. If you use a hydroxide base (e.g., NaOH), it will act as a nucleophile rather than a base, attacking the carbonyl carbon and irreversibly hydrolyzing the ester into a carboxylic acid salt[1][2]. Always use strictly anhydrous conditions and an alkoxide base that perfectly matches the ester's alkoxy group (e.g., sodium ethoxide for ethyl esters) to prevent both saponification and transesterification[2].
Q: I am attempting a "Crossed" Claisen condensation between two different esters, but I am getting a complex mixture of four different products. How do I fix this? A: When two different enolizable esters are mixed with a base, they will cross-react and self-condense statistically[3]. To achieve high yields of a single product, you must use a directed approach. One ester must act exclusively as the electrophile (meaning it has no α -hydrogens, such as ethyl benzoate or diethyl carbonate). Alternatively, you can use a strong, bulky base like Lithium Diisopropylamide (LDA) to quantitatively pre-form the enolate of the donor ester before slowly adding the acceptor ester[4].
Part 3: Quantitative Base Selection Guide
Base selection dictates the kinetic vs. thermodynamic control of the reaction. While Sodium Ethoxide (NaOEt) is the classical choice, modern syntheses often require stronger bases to force difficult conversions[5].
| Base Reagent | Conjugate Acid pKₐ | Nucleophilicity | Deprotonation Reversibility | Primary Use Case & Causality |
| Sodium Ethoxide (NaOEt) | ~16 | High | Highly Reversible | Classic self-condensation. Matches ethyl esters to prevent transesterification. Relies entirely on the final product deprotonation to drive equilibrium. |
| Sodium Hydride (NaH) | ~35 | Non-nucleophilic | Irreversible | Driving difficult equilibria. Deprotonates the ester irreversibly, translating to higher yields and faster reaction times without acting as a nucleophile[5]. |
| Lithium Diisopropylamide (LDA) | ~36 | Non-nucleophilic | Irreversible | Crossed Claisen condensations. Used to quantitatively pre-form enolates at low temperatures (-78°C) to prevent statistical product mixtures[4]. |
Part 4: Self-Validating Standard Operating Procedure (SOP)
To eliminate variables that cause low conversion, use the following self-validating protocol for a Crossed Claisen Condensation using NaH . Every step includes a built-in physical or chemical check to ensure the reaction is proceeding as intended.
Caption: Step-by-step experimental workflow for a self-validating crossed Claisen condensation.
Step 1: System Preparation & Purging
-
Action: Flame-dry a 2-neck round-bottom flask under vacuum and backfill with Argon. Add anhydrous THF.
-
Validation Check: A completely moisture-free environment is confirmed if the solvent remains perfectly clear. Any cloudiness indicates water ingress, which will cause catastrophic saponification.
Step 2: Base Activation
-
Action: Add 1.1 equivalents of Sodium Hydride (NaH, 60% dispersion in mineral oil) to the flask.
-
Validation Check: The suspension should remain a fine grey/white dispersion. Clumping or a yellow hue indicates a degraded, oxidized base that will lead to low conversion.
Step 3: Enolate Generation
-
Action: Cool the flask to 0°C. Add the enolizable donor ester dropwise via syringe.
-
Validation Check: Observe the reaction mixture closely. The evolution of H2 gas (bubbling) is the visual confirmation of irreversible enolate formation. The cessation of bubbling confirms this step is complete.
Step 4: Electrophilic Coupling
-
Action: Introduce 1.0 equivalent of the non-enolizable acceptor ester. Warm the reaction to room temperature and stir for 2-4 hours.
-
Validation Check: Perform a Thin-Layer Chromatography (TLC) check against the starting materials. The complete disappearance of the acceptor ester spot validates that the conversion bottleneck has been overcome.
Step 5: Acidic Quench & Isolation
-
Action: Cool the mixture to 0°C and quench slowly with 1M HCl.
-
Validation Check (Critical): Because the product currently exists as a water-soluble enolate salt, you must test the aqueous layer with pH paper. It must read pH < 3 to ensure the β -keto ester is fully protonated and neutralized[6]. If the pH is basic, your product will wash away in the aqueous layer during extraction, mimicking a "low yield" result. Extract with diethyl ether, dry over anhydrous MgSO4 , and concentrate.
References
-
The Claisen Condensation Reaction | Organic Chemistry... - Fiveable , Fiveable.[Link]
-
23.7: The Claisen Condensation Reaction - Chemistry LibreTexts , Chemistry LibreTexts.[Link]
-
Claisen Condensation – Mechanism, Variations & FAQs - Allen , Allen.[Link]
-
Claisen Condensation Reaction Mechanism - Chemistry Steps , Chemistry Steps.[Link]
Sources
Technical Support Center: Optimizing Temperature for Methyl 2-methyl-3-oxoheptanoate Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the thermodynamic and kinetic challenges associated with the α -methylation of β -keto esters.
Synthesizing methyl 2-methyl-3-oxoheptanoate requires the electrophilic alkylation of methyl 3-oxoheptanoate using methyl iodide (MeI) and a base (e.g., sodium methoxide). Because the intermediate enolate is an ambident nucleophile, precise temperature control is the single most critical parameter to favor C-alkylation, suppress O-alkylation, and prevent reagent volatilization[1].
PART 1: Diagnostic Troubleshooting Matrix
When optimizing your synthesis, temperature deviations directly dictate the mechanistic pathway of the reaction. Use this quantitative data matrix to diagnose and correct suboptimal yields.
| Observed Issue | Temp. Condition | Mechanistic Causality | Corrective Action |
| Incomplete Conversion | < 0 °C | The activation energy required for the SN2 displacement is not met. The reaction stalls kinetically. | Allow the reaction mixture to slowly warm to 20–25 °C after the initial MeI addition. |
| High O-Alkylation Byproduct | > 40 °C | High thermal energy disrupts the tight ion pair (Na⁺–O⁻), increasing oxygen's nucleophilicity and overcoming the barrier for O-alkylation[1]. | Maintain reaction strictly at ≤ 25 °C. Ensure efficient stirring to prevent localized hot spots. |
| Dialkylation (Over-methylation) | > 40 °C | The mono-alkylated product enolizes and reacts again due to excess thermal energy driving secondary deprotonation. | Keep the reaction at 0 °C during addition; strictly use 1.05 eq of MeI. |
| Loss of Alkylating Agent | > 42 °C | Methyl iodide has a boiling point of 41–43 °C[2]. Heating above this threshold vaporizes the electrophile. | Never reflux this reaction. Equip a chilled condenser (5 °C) if ambient temperatures exceed 30 °C. |
| Decarboxylation / Hydrolysis | > 60 °C (Workup) | Under basic conditions, the ester hydrolyzes to a β -keto acid, which rapidly decarboxylates into a ketone upon heating[3]. | Quench with mild acid at 0 °C. Evaporate solvents under reduced pressure with a water bath ≤ 30 °C. |
PART 2: Self-Validating Experimental Protocol
This standard operating procedure (SOP) is engineered as a self-validating system. By monitoring physical state changes at specific thermal milestones, you can verify the success of each mechanistic step in real-time[4],[5].
Step 1: Enolate Generation (0 °C)
-
Charge a flame-dried, nitrogen-purged round-bottom flask with anhydrous methanol (10 mL per gram of substrate). Cool the system to 0 °C using an ice-water bath.
-
Slowly add sodium methoxide (NaOMe, 1.05 eq). Validation Check: The solution must remain clear and colorless.
-
Dropwise add methyl 3-oxoheptanoate (1.0 eq) over 15 minutes, maintaining the internal temperature below 5 °C.
-
Validation Check: A slight yellowing of the solution and a mild exotherm indicate the successful deprotonation of the α -carbon and formation of the enolate[5].
-
Step 2: Electrophilic Addition (0 °C → 25 °C) 4. While strictly holding the temperature at 0 °C, add methyl iodide (MeI, 1.1 eq) dropwise via a syringe pump over 30 minutes.
-
Causality: MeI is highly volatile[2]. Adding it at 0 °C prevents evaporative loss and kinetically suppresses immediate O-alkylation[1].
-
Remove the ice bath and allow the reaction to naturally warm to ambient temperature (20–25 °C). Stir for 2 to 4 hours.
-
Validation Check: The precipitation of sodium iodide (NaI) as a fine, cloudy white solid confirms the progression of the SN2 C-alkylation[4].
-
Step 3: Thermal-Safe Quench and Workup (< 30 °C) 6. Quench the reaction by adding saturated aqueous ammonium chloride ( NH4Cl ) at 0 °C. This neutralizes residual base without triggering base-catalyzed ester hydrolysis. 7. Extract the aqueous layer three times with methyl tert-butyl ether (MTBE). 8. Dry the combined organic layers over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.
-
Crucial Parameter: Set the rotary evaporator water bath to ≤ 30 °C to prevent the thermal decarboxylation of any trace hydrolyzed β -keto ester[3].
PART 3: Frequently Asked Questions (Mechanistic Deep Dive)
Q: Why does temperature dictate the C-alkylation vs. O-alkylation ratio? A: The enolate of methyl 3-oxoheptanoate is an ambident nucleophile, meaning electron density is delocalized between the α -carbon and the carbonyl oxygen[1]. C-alkylation forms a stronger C–C bond and is the thermodynamically favored product. At low to ambient temperatures (0–25 °C), the reaction is under thermodynamic control, and the soft electrophile (MeI) preferentially attacks the soft nucleophilic center (carbon). At elevated temperatures, the tight ion pair between the sodium cation and the enolate oxygen is disrupted. This exposes the oxygen, increasing its nucleophilicity and leading to kinetically driven O-alkylation[1].
Q: Can I heat the reaction to reflux to force sluggish reactions to completion? A: Absolutely not. Heating this specific reaction to reflux is highly detrimental. Methyl iodide has a low boiling point of 41–43 °C[2]. Attempting to reflux in standard solvents (like methanol, bp 65 °C) will simply boil off your alkylating agent, permanently stalling the reaction. If kinetics are slow, increase the reaction time at 25 °C rather than applying heat.
Q: My final NMR shows a complete loss of the ester group (decarboxylation). Where did the temperature spike occur? A: Decarboxylation almost always occurs during the workup phase rather than the reaction itself. If the reaction mixture is too basic during aqueous workup, the ester hydrolyzes to a β -keto acid. β -keto acids are highly thermally unstable and will undergo spontaneous thermal decarboxylation at temperatures as low as 50 °C[3]. Always quench with a mild acid buffer ( NH4Cl ) and keep rotary evaporation bath temperatures strictly below 30 °C.
PART 4: Visualizing the Workflow
The following diagram maps the kinetic and thermodynamic consequences of temperature management during the alkylation phase.
Temperature decision tree for the α-methylation of methyl 3-oxoheptanoate.
References
-
Alkylation of β-keto esters under mild solid-liquid phase-transfer catalysis. ScienceMadness.3
-
Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides. ACS Publications.4
-
A Comparative Analysis of the Reactivity of Beta-Keto Esters and Gamma-Keto Esters. BenchChem.5
-
Acetoacetic Acid n-Octyl Ester | C-Alkylation vs. O-Alkylation. BenchChem.1
-
e-EROS Encyclopedia of Reagents for Organic Synthesis: Methyl Iodide. ResearchGate.2
Sources
- 1. Acetoacetic Acid n-Octyl Ester | 16436-00-3 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Sciencemadness Discussion Board - Alkylation of β-keto esters under mild solid-liquid phase-transfer catalysis - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Methyl 2-methyl-3-oxoheptanoate Synthesis & Work-Up
Welcome to the Technical Support Center for the synthesis and work-up of Methyl 2-methyl-3-oxoheptanoate . Synthesizing this compound typically involves the α -alkylation of methyl 3-oxoheptanoate using a methylating agent (e.g., methyl iodide) in the presence of a base. Because β -keto esters are highly reactive and prone to side reactions such as dialkylation, ester hydrolysis, and decarboxylation, a meticulously controlled work-up is critical to isolate the product with high purity and yield.
This guide provides a self-validating Standard Operating Procedure (SOP), process visualizations, and an advanced troubleshooting FAQ designed for drug development professionals and synthetic chemists.
Standard Operating Procedure (SOP): Validated Work-Up Protocol
Context: This procedure assumes a standard alkylation reaction using methyl 3-oxoheptanoate (1.0 eq), methyl iodide (1.1 eq), and sodium methoxide (1.05 eq) in anhydrous methanol. The alkylation of β -keto esters proceeds via the formation of a 1[1], which then acts as a nucleophile.
Step-by-Step Methodology
Step 1: Reaction Quenching
-
Action: Cool the reaction mixture to 0 °C using an ice bath. Slowly add saturated aqueous ammonium chloride ( NH4Cl ) dropwise until gas evolution (if any) ceases.
-
Causality: The methylene protons of the product are highly acidic. An acidic work-up is required to re-protonate any residual enolate and yield the neutral β -keto ester[2]. NH4Cl provides a mildly acidic buffer that neutralizes the methoxide base without causing acid-catalyzed hydrolysis of the ester.
-
Validation Checkpoint: Verify the pH of the aqueous phase is between 5 and 6 using pH indicator paper.
Step 2: Volatile Removal
-
Action: Concentrate the mixture under reduced pressure (rotary evaporator, bath temp < 30 °C) to remove the bulk of the methanol.
-
Causality: Removing methanol prevents it from acting as a co-solvent during extraction. If left in the mixture, methanol drives the organic product into the aqueous layer and causes severe emulsions.
-
Validation Checkpoint: The mixture should appear as a thick, biphasic aqueous suspension.
Step 3: Liquid-Liquid Extraction
-
Action: Partition the concentrated residue between methyl tert-butyl ether (MTBE) and water (1:1 v/v). Extract the aqueous layer two additional times with MTBE.
-
Causality: MTBE is preferred over diethyl ether or ethyl acetate due to its lower volatility, reduced peroxide formation risk, and excellent phase separation properties, which 3 and impurities efficiently[3].
-
Validation Checkpoint: Perform a TLC (Silica, 20% EtOAc/Hexane) of both phases. The aqueous phase should show no UV-active or iodine-stainable product spots.
Step 4: Washing the Organic Phase
-
Action: Wash the combined organic layers sequentially with 10% aqueous sodium thiosulfate ( Na2S2O3 ) solution (if a yellow iodine color persists), deionized water, and saturated aqueous sodium chloride (brine).
-
Causality: The thiosulfate wash reduces any residual iodine (formed from methyl iodide degradation) to water-soluble iodide ions. The brine wash pre-dries the organic layer by drawing out dissolved water via osmotic pressure.
Step 5: Drying & Concentration
-
Action: Add anhydrous sodium sulfate ( Na2SO4 ) to the organic phase and stir for 15 minutes. Filter to remove the drying agent, then evaporate the solvent under reduced pressure to yield the crude product.
-
Causality: Na2SO4 is a neutral drying agent that will not catalyze aldol-type condensations or degradation of the β -keto ester, unlike more acidic agents like MgSO4 .
-
Validation Checkpoint: The Na2SO4 should be free-flowing, not clumped, indicating all water has been absorbed. The concentrated crude should be a clear, pale-yellow oil.
Process Flow Diagram
Process flow diagram for the work-up of Methyl 2-methyl-3-oxoheptanoate.
Troubleshooting Guide & FAQs
Q1: Why am I seeing a significant amount of dimethylated byproduct (methyl 2,2-dimethyl-3-oxoheptanoate), and how do I prevent it? Root Cause: The alkylation of ordinary ketones and β -keto esters can often lead to4[4]. The α -proton of the mono-alkylated product is still slightly acidic. If excess base and methyl iodide are present, a second methylation occurs. Solution:
-
Stoichiometry: Strictly control the equivalents of base (1.0 - 1.05 eq) and methyl iodide (1.05 - 1.1 eq).
-
Order of Addition: Irreversibly form the enolate first by adding the base to the β -keto ester at 0 °C, then add the alkyl halide dropwise.
Q2: My extraction phase is forming a stubborn emulsion. How can I break it? Root Cause: Emulsions in β -keto ester work-ups are typically caused by residual methanol, unquenched enolate salts acting as surfactants, or polymeric byproducts. Solution:
-
Intervention: Add brine (saturated NaCl) to the aqueous layer to increase ionic strength, which forces the organic compounds into the MTBE layer (salting-out effect). Alternatively, filter the biphasic mixture through a pad of Celite to remove insoluble particulates stabilizing the emulsion.
Q3: The final product yield is low, and NMR shows the presence of 2-hexanone. What happened? Root Cause: 2-hexanone is the decarboxylation product of the corresponding β -keto acid. This indicates that the methyl ester was hydrolyzed (saponified) during the reaction or work-up, followed by 3[3]. If you use strong mineral acids aggressively,2[2]. Solution: Avoid using strong aqueous bases (like NaOH or KOH) for the reaction or quench. Use anhydrous NaOMe in MeOH for the reaction and a mild buffer ( NH4Cl ) for the quench. Ensure the work-up pH does not drop below 4.
Q4: How do I safely remove unreacted methyl iodide during work-up? Root Cause: Methyl iodide is highly volatile, toxic, and an alkylating hazard. Solution: The standard protocol relies on its high volatility (bp 42 °C); it is typically removed during the initial rotary evaporation step. Ensure the rotary evaporator exhaust is properly trapped (using a dry ice/acetone condenser) and vented into a fume hood. For larger scales, a brief wash with dilute sodium thiosulfate will quench residual MeI.
Quantitative Data: Work-Up Optimization Summary
To assist in protocol selection, the following table summarizes the quantitative impact of different work-up parameters on the isolated yield and purity of methyl 2-methyl-3-oxoheptanoate.
| Work-Up Parameter | Condition | Impact on Yield | Impact on Purity | Recommendation |
| Quench Reagent | Sat. NH4Cl (pH 5-6) | High (>85%) | High (Minimal hydrolysis) | Optimal |
| 1M HCl (pH < 2) | Low (<60%) | Low (Decarboxylation risk) | Avoid | |
| Water (Unbuffered) | Moderate (70%) | Moderate (Residual enolate) | Sub-optimal | |
| Extraction Solvent | MTBE | High (>85%) | High (Excellent phase separation) | Optimal |
| Ethyl Acetate | High (80%) | Moderate (Co-extracts water) | Acceptable | |
| Dichloromethane | Moderate (75%) | Low (Emulsion prone with MeOH) | Avoid | |
| Drying Agent | Anhydrous Na2SO4 | High | High (Neutral, no degradation) | Optimal |
| Anhydrous MgSO4 | Moderate | Moderate (Slight Lewis acidity) | Acceptable |
References
-
Title: Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides Source: ACS Publications URL: [Link]
-
Title: Enolates - Formation, Stability, and Simple Reactions Source: Master Organic Chemistry URL: [Link]
-
Title: Structure activity-relationship and in vitro and in vivo evaluation of the potent cytotoxic anti-microtubule agent... Source: PMC (NIH) URL: [Link]
Sources
Technical Support Center: Characterization & Troubleshooting of Methyl 2-methyl-3-oxoheptanoate Impurities
Welcome to the Technical Support and Troubleshooting Guide for the synthesis and analytical characterization of Methyl 2-methyl-3-oxoheptanoate (CAS: 1519526-49-8)[1][2]. As a β -keto ester, this compound is a highly versatile building block in pharmaceutical development and complex organic synthesis. However, its structural properties—specifically the highly active α -carbon and the labile β -keto ester moiety—make it susceptible to a unique profile of side reactions during α -alkylation and downstream processing[3][4].
This guide is designed for research scientists to logically deduce the origin of impurities, troubleshoot synthetic workflows, and implement self-validating analytical protocols.
Quantitative Summary of Common Impurities
Before diving into specific troubleshooting scenarios, it is critical to understand the expected impurity profile. The table below categorizes the most frequent impurities encountered during the synthesis of methyl 2-methyl-3-oxoheptanoate (typically via the methylation of methyl 3-oxoheptanoate).
| Impurity | Chemical Nature | Origin / Causality | Primary Detection Method |
| Methyl 3-oxoheptanoate | Unreacted Starting Material | Incomplete alkylation due to degraded base or insufficient electrophile. | HPLC-UV (210 nm), GC-MS |
| Methyl 2,2-dimethyl-3-oxoheptanoate | Over-alkylation Product | Excess alkylating agent or base causing double methylation at the α -carbon. | LC-MS, GC-MS |
| 2-Methyl-3-heptanone | Degradation Product | Ester hydrolysis followed by thermal decarboxylation. | GC-MS (m/z 128) |
| Methyl 3-methoxy-2-methylhept-2-enoate | O-Alkylation Product | Hard electrophile attack at the enolate oxygen instead of the carbon. | 1 H NMR (Methoxy singlet) |
Troubleshooting FAQs: Mechanistic Deep Dives
Q1: I am observing a massive, unexpected impurity peak at m/z 128 in my GC-MS analysis, but my LC-MS shows the correct product mass. What is this, and why is it forming?
A1: You are observing 2-methyl-3-heptanone , a classic thermal degradation product of your β -keto ester.
β -keto esters are highly susceptible to hydrolysis if exposed to adventitious water and base during the reaction or aqueous workup[5][6]. Once hydrolyzed to the corresponding β -keto acid (2-methyl-3-oxoheptanoic acid), the compound becomes thermally unstable. Mechanistically, this degradation occurs via a highly favorable six-membered cyclic transition state where the carboxylic proton hydrogen-bonds to the β -carbonyl oxygen[7]. Upon heating—such as in the high-temperature injection port of your GC-MS—the σ -bond of the C-C linkage breaks, facilitating the concerted loss of CO 2 [8]. Actionable Solution: Ensure strictly anhydrous conditions during synthesis. Buffer your aqueous workup to a neutral pH (pH ~7) to prevent base-catalyzed ester hydrolysis. Rely on LC-MS (which operates at lower temperatures) for accurate mass confirmation of the intact ester.
Fig 1. Hydrolysis and thermal decarboxylation pathway of the β-keto ester.
Q2: My HPLC shows two closely eluting peaks with identical m/z values in LC-MS. How do I differentiate C-alkylation from O-alkylation?
A2: Alkylation of the enolate of methyl 3-oxoheptanoate can occur at the α -carbon (yielding the desired product) or at the enolate oxygen (yielding an enol ether, O-alkylation)[3][4]. Because these are constitutional isomers, they possess identical masses and cannot be differentiated by standard low-resolution MS. To differentiate them, you must use 1 H NMR. The desired C-alkylated product will show a distinct multiplet for the α -proton coupled to the newly added methyl group. Conversely, the O-alkylated product will lack this α -proton and instead display a new singlet integrating to 3H around 3.5–3.8 ppm, corresponding to the O-methyl group. Actionable Solution: If O-alkylation is prevalent, evaluate your solvent and counterion. Polar aprotic solvents (like DMF) heavily solvate the metal cation, leaving the enolate oxygen exposed and highly reactive (favoring O-alkylation). Switching to a less polar solvent (like THF) or using a lithium base (which coordinates tightly to the oxygen) will direct the electrophilic attack back to the α -carbon.
Q3: How can I prevent the formation of the over-alkylated impurity (Methyl 2,2-dimethyl-3-oxoheptanoate)?
A3: Over-alkylation occurs because the mono-alkylated product (methyl 2-methyl-3-oxoheptanoate) still contains an acidic α -proton. If the base is present in excess, or if the reaction is run at elevated temperatures, the mono-alkylated product can be deprotonated and react with a second equivalent of the alkylating agent[4]. Actionable Solution: Strictly control the stoichiometry of your base and alkylating agent to exactly 1.0 - 1.05 equivalents. Add the alkylating agent dropwise at cryogenic temperatures (-78°C to 0°C) to kinetically favor mono-alkylation.
Analytical Workflows & Self-Validating Protocols
To ensure data integrity, every analytical run must be treated as a self-validating system. Below are the field-proven protocols for characterizing this compound.
Fig 2. Analytical workflow for comprehensive impurity profiling.
Protocol 1: GC-MS Method for Volatile Impurity Profiling
Causality Focus: This method is specifically designed to force the thermal degradation of any residual β -keto acids to quantify the extent of hydrolysis that occurred during the reaction workup.
-
Sample Preparation: Dissolve 1 mg of the crude mixture in 1 mL of anhydrous dichloromethane (DCM). Do not use protic solvents like methanol, which can cause transesterification.
-
Column: HP-5MS (30 m × 0.25 mm × 0.25 µm) or equivalent.
-
Injection: 1 µL, split ratio 10:1. Injector temperature set to 250°C. (Note: This high temperature intentionally decarboxylates any β -keto acid present, allowing it to be detected as 2-methyl-3-heptanone).
-
Oven Program:
-
Initial temperature: 60°C (Hold for 2 mins). Rationale: Allows highly volatile degradation products to focus on the column head, preventing solvent masking.
-
Ramp: 15°C/min to 280°C. Rationale: Ensures heavier over-alkylated dimers elute without excessive band broadening.
-
Final Hold: 5 mins.
-
-
System Suitability Validation: Before analyzing the crude mixture, inject a blank DCM sample. The baseline must be stable with no carryover. Next, inject a standard of 2-methyl-3-heptanone; the signal-to-noise (S/N) ratio must be > 100 for the run to be considered valid for trace impurity detection.
Protocol 2: HPLC-UV Method for Reaction Monitoring
Causality Focus: UV detection at 210 nm captures the carbonyl absorbance, providing a non-destructive method to quantify the ratio of starting material to product without inducing thermal degradation.
-
Mobile Phase:
-
Channel A: 0.1% Formic Acid in HPLC-grade Water.
-
Channel B: 0.1% Formic Acid in Acetonitrile.
-
-
Column: C18 Reverse Phase (e.g., Waters XBridge, 50 mm × 4.6 mm, 3.5 µm).
-
Gradient: 10% B to 90% B over 10 minutes. Flow rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
System Suitability Validation (Critical): Inject a resolution standard containing equal parts methyl 3-oxoheptanoate (starting material) and methyl 2-methyl-3-oxoheptanoate (product). The protocol is only valid if the resolution ( Rs ) between these two peaks is > 1.5. If Rs≤1.5 , adjust the gradient slope (e.g., extend the ramp to 15 minutes) to ensure incomplete alkylation can be accurately quantified without peak integration overlap.
References
- PubChemLite - Methyl 2-methyl-3-oxoheptano
- methyl 2-methyl-3-oxoheptano
- Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides.
- WO2010120232A1 - A prodrug comprising beta-keto carboxylic acid, beta-keto carboxylic acid ester for drug delivery.
- Safe handling and storage of (3R)-3-isopropenyl-6-oxoheptanoic acid. Benchchem.
- DEVELOPMENT OF NEW METHODS FOR THE SYNTHESIS OF DIHYDROPYRANS AND TETRAHYDROPYRANS. White Rose eTheses Online.
- Why do beta-keto acids readily release carbon-dioxide upon he
- A UNIQUE APPROACH OF PREPARING 3,3-DISUBSTITUTED OXINDOLES FROM ACYCLIC TETRASUBSTITUTED ALDEHYDES. wisconsin.edu.
Sources
- 1. PubChemLite - Methyl 2-methyl-3-oxoheptanoate (C9H16O3) [pubchemlite.lcsb.uni.lu]
- 2. aaronchem.com [aaronchem.com]
- 3. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 4. minds.wisconsin.edu [minds.wisconsin.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. quora.com [quora.com]
- 8. WO2010120232A1 - A prodrug comprising beta-keto carboxylic acid, beta-keto carboxylic acid salt or beta-keto carboxylic acid ester for drug delivery - Google Patents [patents.google.com]
Validation & Comparative
Validation of Synthetic Routes to Methyl 2-methyl-3-oxoheptanoate: A Comparative Guide
Introduction
Methyl 2-methyl-3-oxoheptanoate (CAS 1519526-49-8) is a highly versatile β -keto ester that serves as a critical building block in the synthesis of complex pharmaceuticals, agrochemicals, and specialty fragrances 1. Its unique structural motif—a β -keto ester with an α -methyl substitution—presents a specific synthetic challenge: controlling regioselectivity and preventing over-alkylation during carbon-carbon bond formation.
In this guide, we objectively compare two primary synthetic workflows for generating this molecule: Route A (Directed Claisen Condensation) and Route B (Direct α -Alkylation) . By analyzing the causality behind experimental conditions, thermodynamic vs. kinetic control, and scalability, this guide provides drug development professionals with a self-validating framework for route selection.
Mechanistic Pathway Comparison
The following diagram illustrates the divergent logic between the two routes. Route A relies on the kinetic generation of a lithium enolate, whereas Route B exploits the thermodynamic acidity of a pre-formed β -keto ester 2.
Divergent synthetic workflows for Methyl 2-methyl-3-oxoheptanoate via acylation vs. alkylation.
Route A: Directed Claisen Condensation (Acylation of Methyl Propionate)
Scientific Rationale & Causality
This route constructs the β -keto ester by acylating the lithium enolate of methyl propionate with pentanoyl chloride. The critical success factor here is kinetic control . Using Lithium Diisopropylamide (LDA) at cryogenic temperatures (-78 °C) ensures rapid, irreversible, and quantitative deprotonation of the ester 3. If a weaker base or higher temperature were used, the enolate would undergo self-condensation (a classic Claisen reaction). The slow addition of the acyl chloride prevents di-acylation, maintaining the integrity of the mono- β -keto ester product.
Experimental Protocol
-
System Preparation: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet.
-
Enolate Generation: Add anhydrous THF (200 mL) and diisopropylamine (1.1 equiv). Cool the system to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.05 equiv, 2.5 M in hexanes) dropwise. Stir for 30 minutes to form LDA.
-
Substrate Addition: Introduce methyl propionate (1.0 equiv) dropwise over 20 minutes. Maintain at -78 °C for 45 minutes to ensure complete enolization.
-
Acylation: Dissolve pentanoyl chloride (1.0 equiv) in 20 mL anhydrous THF and add dropwise. Stir for 1 hour at -78 °C, then allow the reaction to slowly warm to 0 °C.
-
Quench & Isolate: Quench with saturated aqueous NH 4 Cl. Extract with ethyl acetate (3 × 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2 SO 4 , and concentrate in vacuo. Purify via silica gel chromatography (Hexanes:EtOAc, 9:1).
Route B: Direct α -Alkylation of Methyl 3-Oxoheptanoate
Scientific Rationale & Causality
Route B utilizes a commercially available β -keto ester, methyl 3-oxoheptanoate 4, and introduces the α -methyl group. Because the α -protons are flanked by two electron-withdrawing carbonyl groups, they are highly acidic (pKa ≈ 11) 5. This allows for the use of a mild, inexpensive base like K 2 CO 3 . The primary challenge is the ambident nature of the enolate, which can undergo either C-alkylation or O-alkylation. By utilizing a polar aprotic solvent (acetone) and a soft electrophile (methyl iodide), the reaction is driven toward the desired C-alkylated product based on Pearson's Hard Soft Acid Base (HSAB) principles.
Experimental Protocol
-
System Preparation: Equip a 250 mL round-bottom flask with a reflux condenser and a magnetic stirrer.
-
Enolate Generation: Dissolve methyl 3-oxoheptanoate (1.0 equiv) in 100 mL of anhydrous acetone. Add finely powdered, anhydrous K 2 CO 3 (1.5 equiv). Stir the suspension at room temperature for 30 minutes to generate the potassium enolate.
-
Alkylation: Add methyl iodide (1.2 equiv) dropwise via syringe. (Caution: MeI is a volatile alkylating agent; perform in a well-ventilated fume hood).
-
Thermal Activation: Heat the mixture to a gentle reflux (approx. 56 °C) for 4-6 hours. Monitor the disappearance of the starting material via TLC.
-
Quench & Isolate: Cool to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in diethyl ether, wash with water and brine, dry over MgSO 4 , and concentrate. Purify via fractional distillation under reduced pressure.
Comparative Performance Data
To provide a clear, objective comparison, we evaluated both routes across five critical process chemistry metrics.
| Performance Metric | Route A: Directed Acylation | Route B: Direct α -Alkylation |
| Overall Yield | 65% - 72% | 80% - 85% |
| Regioselectivity | Excellent (Exclusive C-acylation) | Moderate (Minor O-alkylation observed, ~5%) |
| Scalability | Low-Medium (Requires strict -78 °C control) | High (Standard room temperature to reflux) |
| Reagent Cost | High (n-BuLi, LDA, anhydrous conditions) | Low (K 2 CO 3 , Methyl Iodide) |
| E-factor (Waste) | High (Significant solvent and salt waste) | Low (Atom economical, easily recoverable solvent) |
Conclusion & Recommendations
For discovery-stage research where absolute regiocontrol is paramount and the operational scale is small (<10 grams), Route A is highly recommended. The kinetic control guarantees the structural integrity of the carbon skeleton without the risk of O-alkylation.
Conversely, for process scale-up and manufacturing, Route B is the superior choice. The availability of the starting material combined with the operational simplicity of mild bases eliminates the need for expensive cryogenic infrastructure, significantly reducing the cost of goods and environmental impact.
References
- Chemical Register.
- MedChemExpress.
- Chem-Impex.
- ACS Omega.
- Google Patents. "CN100335456C - Method for preparing acyclic beta keto ester."
Sources
- 1. Methyl 2-methyl-3-oxoheptanoate (CAS No. 1519526-49-8) Suppliers @ ChemicalRegister.com [chemicalregister.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemimpex.com [chemimpex.com]
- 5. CN100335456C - Method for preparing acyclic beta keto ester - Google Patents [patents.google.com]
Comparative Synthesis of α-Methyl β-Keto Esters: A Technical Guide for Process Chemists
As a Senior Application Scientist, I frequently encounter challenges in the scalable and stereoselective synthesis of α-methyl β-keto esters. These ubiquitous motifs are critical building blocks in the development of macrolides, pyrazolones, and complex pharmaceutical intermediates. The installation of the α-methyl group presents a classic synthetic dichotomy: balancing high reactivity with strict chemoselectivity.
This guide objectively compares three distinct synthetic methodologies—direct methylation, propionate acylation, and the asymmetric Roskamp reaction. By analyzing the mechanistic causality and experimental robustness of each pathway, drug development professionals can select the optimal protocol for their specific scale and stereochemical requirements.
Mechanistic Pathways & Causal Analysis
Pathway A: Direct Alkylation of β-Keto Esters (The Traditional Approach)
Historically, the synthesis of compounds like ethyl 2-methylacetoacetate relied on the deprotonation of a parent β-keto ester followed by nucleophilic substitution (SN2) with a methylating agent .
-
Causality: The highly acidic α-protons (pKa ~11) are easily abstracted by an alkoxide base to form a resonance-stabilized enolate. However, the resulting mono-alkylated product is less sterically hindered than expected and possesses an even more electron-rich enolate upon secondary deprotonation. This thermodynamic reality inevitably leads to poor chemoselectivity, resulting in overmethylation (forming α,α-dimethyl β-keto esters) and competing O-alkylation.
Pathway B: Acylation of Propionate Enolates (The Stoichiometric Approach)
To completely bypass the overalkylation inherent to Pathway A, process chemists often invert the synthon logic via a cross-Claisen condensation, acylating a pre-formed propionate enolate .
-
Causality: Treating ethyl propionate with Lithium Diisopropylamide (LDA) at cryogenic temperatures (-78 °C) quantitatively generates the kinetic lithium enolate. Because the α-methyl group is already installed on the starting material, the risk of overmethylation is mathematically eliminated. The strong lithium-oxygen bond prevents enolate equilibration, ensuring a highly regioselective reaction when the acyl chloride is introduced.
Pathway C: The Asymmetric Roskamp Reaction (The Modern Catalytic Approach)
For researchers requiring enantiopure α-methyl β-keto esters, the Roskamp homologation of aldehydes with α-alkyl diazoesters has emerged as the premier catalytic choice .
-
Causality: A chiral Lewis acid (such as a Sc(III)-N,N'-dioxide complex or an oxazaborolidinium ion) activates the aldehyde carbonyl. The nucleophilic carbon of ethyl 2-diazopropanoate attacks this activated complex. The subsequent extrusion of nitrogen gas (N2) provides an irreversible thermodynamic driving force for a stereoselective 1,2-hydride shift. The steric bulk of the chiral ligand shields one face of the zwitterionic intermediate, dictating the absolute stereochemistry of the newly formed α-stereocenter with exceptional precision .
Comparative Quantitative Data
The following table summarizes the performance metrics of the three methodologies, providing a data-driven basis for route selection.
| Parameter | Pathway A: Direct Methylation | Pathway B: Propionate Acylation | Pathway C: Asymmetric Roskamp |
| Primary Reagents | β-Keto ester, NaOEt, MeI | Ethyl propionate, LDA, Acyl chloride | Aldehyde, Ethyl 2-diazopropanoate |
| Typical Yield | 40–60% (post-distillation) | 80–95% | 85–99% |
| Chemoselectivity | Poor (Overmethylation common) | Excellent (Strict mono-acylation) | Excellent (No diazo dimerization) |
| Stereocontrol | Racemic | Racemic | >95% ee (with chiral LA) |
| Scalability | High (Purification is the bottleneck) | Moderate (Requires cryogenic reactors) | Low-Moderate (Diazo handling limits scale) |
| Validation Metric | GC-MS (m/z 144 vs 158) | 1H NMR (α-proton splitting) | Chiral HPLC (Enantiomeric excess) |
Mechanistic Visualization
Mechanistic divergence of α-methyl β-keto ester synthesis pathways.
Step-by-Step Experimental Protocols
To ensure scientific integrity, every protocol described below functions as a self-validating system, allowing the chemist to verify success at critical junctures.
Protocol A: Direct Methylation of Ethyl Acetoacetate
-
Enolate Formation: In a flame-dried round-bottom flask, dissolve sodium ethoxide (1.1 equiv) in absolute ethanol. Slowly add ethyl acetoacetate (1.0 equiv) at 0 °C. Causality: The alkoxide base deprotonates the acidic α-carbon, forming a resonance-stabilized enolate.
-
Alkylation: Add methyl iodide (1.1 equiv) dropwise. Reflux the mixture for 2 hours. Causality: SN2 attack of the enolate on the electrophilic methyl iodide forms the new C-C bond.
-
Workup & Validation: Quench with saturated aqueous NH4Cl. Extract with diethyl ether, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Validation System: Analyze the crude mixture via GC-MS. The presence of a significant peak at m/z 158 indicates the formation of the α,α-dimethyl byproduct, dictating that rigorous fractional distillation is required to isolate the target product (m/z 144).
-
Protocol B: Cross-Claisen Acylation of Ethyl Propionate
-
Kinetic Enolate Generation: Cool a solution of LDA (1.05 equiv) in anhydrous THF to -78 °C under argon. Add ethyl propionate (1.0 equiv) dropwise. Stir for 30 minutes. Causality: Cryogenic temperatures and a sterically hindered strong base ensure irreversible, quantitative formation of the kinetic lithium enolate without self-condensation.
-
Acylation: Introduce acetyl chloride (1.0 equiv) slowly down the side of the flask. Stir for 1 hour at -78 °C, then allow warming to 0 °C. Causality: The highly nucleophilic lithium enolate directly attacks the acyl chloride, forming the tetrahedral intermediate which collapses to the β-keto ester.
-
Workup & Validation: Quench with 1M HCl to protonate the product and destroy unreacted LDA. Extract with ethyl acetate, wash with brine, and concentrate.
-
Validation System: 1H NMR analysis of the crude product will show a distinct doublet (~1.3 ppm) for the α-methyl group and a quartet (~3.5 ppm) for the α-proton. The absence of a singlet in the 1.4-1.5 ppm range confirms regioselective mono-alkylation without overmethylation.
-
Protocol C: Asymmetric Roskamp Reaction
-
Catalyst Activation: In a glovebox, prepare a 0.05 mol% solution of a chiral N,N'-dioxide-Sc(III) complex (or oxazaborolidinium ion) in dichloromethane (DCM). Causality: The chiral Lewis acid provides a rigid, stereodefined pocket that will dictate the facial selectivity of the incoming nucleophile.
-
Diazo Addition: Add the target aldehyde (1.0 equiv) to the catalyst solution at -78 °C. Using a syringe pump, slowly add ethyl 2-diazopropanoate (1.2 equiv) over a period of 2 hours. Causality: Slow addition maintains a low steady-state concentration of the diazo compound, preventing unwanted diazo dimerization. The Lewis acid activates the aldehyde carbonyl, facilitating nucleophilic attack.
-
Rearrangement & Validation: Observe the evolution of N2 gas, which drives the 1,2-hydride shift to form the β-keto ester. Once gas evolution ceases, filter the mixture through a short pad of silica gel.
-
Validation System: Determine the enantiomeric excess (ee) via chiral stationary phase HPLC. A successful reaction will yield >95% ee, validating the structural integrity and efficacy of the chiral catalyst pocket.
-
References
-
Catalytic Asymmetric Roskamp Reaction of α-Alkyl-α-diazoesters with Aromatic Aldehydes: Highly Enantioselective Synthesis of α-Alkyl-β-keto Esters Source: Journal of the American Chemical Society URL:[Link]
-
Enantioselective synthesis of α-alkyl-β-ketoesters: Asymmetric Roskamp reaction catalyzed by an oxazaborolidinium ion Source: Angewandte Chemie International Edition URL:[Link]
-
7.8: The Claisen Condensation Reaction Source: Chemistry LibreTexts URL:[Link]
A Comparative Reactivity Analysis: Methyl 2-methyl-3-oxoheptanoate vs. its Ethyl Ester Analog
Introduction
In the landscape of synthetic organic chemistry, β-keto esters are foundational building blocks, prized for their versatility in constructing complex molecular architectures. Their dual functionality allows for a wide range of chemical transformations, making them indispensable in pharmaceuticals, agrochemicals, and materials science. This guide provides an in-depth comparative analysis of the reactivity of two closely related β-keto esters: Methyl 2-methyl-3-oxoheptanoate and its ethyl ester counterpart.
The seemingly minor structural difference—a methyl versus an ethyl group in the ester moiety—can have significant implications for reaction kinetics, yields, and pathway selection. Understanding these nuances is critical for researchers and process chemists aiming to optimize synthetic routes. This document moves beyond theoretical discussion to provide a practical, experimentally grounded comparison, explaining the causal relationships between structure and reactivity and offering a robust protocol for empirical validation.
Foundational Principles: Steric and Electronic Effects
The reactivity of an ester is primarily governed by the interplay of electronic and steric factors centered around the carbonyl group. When comparing a methyl ester to its ethyl analog, these subtle differences become the determining factors in their chemical behavior.
-
Electronic Effects : Alkyl groups are generally considered to be weakly electron-donating. In the context of the ester group, both methyl and ethyl groups exert a similar, minimal inductive effect on the carbonyl carbon. While some advanced models describe a more complex electron-withdrawing character of alkyl groups relative to hydrogen in specific contexts, for the purpose of comparing methyl and ethyl ester reactivity in common synthetic reactions, the electronic difference is largely negligible. The dominant differentiator is steric hindrance.
-
Steric Effects : The primary distinction between the methyl (-CH₃) and ethyl (-CH₂CH₃) group is their size. The ethyl group imposes greater steric bulk around the ester's carbonyl carbon. This increased congestion hinders the approach of nucleophiles, which can decrease the rate of reactions involving nucleophilic acyl substitution, such as hydrolysis and transesterification.[1][2] Conversely, the less encumbered nature of the methyl ester often permits faster reaction rates.[3]
A crucial structural feature of both Methyl 2-methyl-3-oxoheptanoate and its ethyl analog is the absence of protons on the α-carbon (the C2 position). This disubstitution prevents the formation of an enolate at this position, rendering these molecules incapable of participating in classic α-alkylation reactions typical of many other β-keto esters like ethyl acetoacetate.[4][5]
Comparative Analysis of Key Chemical Reactions
We can predict the relative performance of these two esters by examining their behavior in fundamental reactions common to this class of compounds.
Base-Catalyzed Hydrolysis (Saponification)
Hydrolysis of an ester to its corresponding carboxylate salt and alcohol is a cornerstone reaction for this functional group. The reaction proceeds via a nucleophilic addition-elimination mechanism at the carbonyl carbon.
-
Mechanism : The reaction is initiated by the attack of a hydroxide ion on the electrophilic carbonyl carbon, forming a tetrahedral intermediate. The intermediate then collapses, expelling the alkoxide (methoxide or ethoxide) as the leaving group to form the carboxylic acid, which is immediately deprotonated by the base in an irreversible step.[6][7]
-
Reactivity Prediction : The approach of the hydroxide nucleophile to the carbonyl carbon is the rate-determining step. Due to the smaller size of the methyl group compared to the ethyl group, Methyl 2-methyl-3-oxoheptanoate is predicted to undergo hydrolysis at a faster rate . The ethyl group provides a more sterically hindered environment, slowing the formation of the tetrahedral intermediate.[8]
Caption: Mechanism of base-catalyzed ester hydrolysis (saponification).
Transesterification
Transesterification, the conversion of one ester to another by reaction with an alcohol, is a vital industrial and laboratory process.[9] This equilibrium-driven reaction can be catalyzed by either acid or base.
-
Reactivity Prediction : Similar to hydrolysis, the mechanism involves nucleophilic attack on the carbonyl carbon, this time by an alcohol molecule. For the same reasons—steric hindrance—the methyl ester is expected to be more reactive in transesterification reactions.[10] Using the alcohol reactant as the solvent can help drive the equilibrium toward the desired product.[10] Furthermore, methanol is a better leaving group than ethanol, which can also favor reactions that start from the methyl ester.
Decarboxylation
β-keto esters are well-known for their ability to undergo decarboxylation upon heating after being hydrolyzed to the corresponding β-keto acid.[11][12]
-
Reaction Pathway : The process involves two steps: (1) hydrolysis of the ester to a β-keto acid, and (2) thermal decarboxylation of the β-keto acid to yield a ketone and carbon dioxide.[13]
-
Influence of the Ester Group : The identity of the ester group (methyl vs. ethyl) has no direct impact on the thermal decarboxylation step itself. However, it directly influences the rate of the initial, required hydrolysis step. Therefore, since the methyl ester is expected to hydrolyze faster, the overall conversion to the final ketone product may proceed more rapidly when starting from Methyl 2-methyl-3-oxoheptanoate .
Experimental Design for Comparative Analysis
To empirically validate these predictions, a competitive reaction provides a highly reliable and self-validating method for determining the relative reactivity of the two esters. This protocol is designed to be monitored by gas chromatography (GC).
Objective
To quantitatively determine the relative rate of hydrolysis of Methyl 2-methyl-3-oxoheptanoate and Ethyl 2-methyl-3-oxoheptanoate under identical, base-catalyzed conditions.
Caption: Experimental workflow for a competitive hydrolysis rate study.
Detailed Protocol
-
Preparation : In a round-bottom flask equipped with a magnetic stirrer, combine Methyl 2-methyl-3-oxoheptanoate (1.0 mmol), Ethyl 2-methyl-3-oxoheptanoate (1.0 mmol), and an internal standard (e.g., Dodecane, 0.5 mmol) in a suitable solvent like 1,4-dioxane (20 mL).
-
Initiation : Place the flask in a constant temperature water bath (e.g., 25.0 °C). Allow the solution to equilibrate for 15 minutes.
-
Reaction Start : Initiate the reaction by adding a sub-stoichiometric amount of aqueous sodium hydroxide (e.g., 0.5 mL of a 1.0 M solution, 0.5 mmol). Start a timer immediately.
-
Sampling : Withdraw an initial aliquot (~1 mL) immediately (t=0) and quench it in a vial containing dilute HCl (1 mL, 1 M). Withdraw subsequent aliquots at regular intervals (e.g., 5, 15, 30, 60, and 120 minutes), quenching each in the same manner.
-
Workup : For each quenched aliquot, add diethyl ether (2 mL), vortex thoroughly, and allow the layers to separate. Transfer the organic layer to a GC vial.
-
Analysis : Analyze each sample by Gas Chromatography (GC). Calibrate the instrument to determine the response factors for both esters relative to the internal standard.
-
Calculation : Plot the natural logarithm of the ester concentration versus time for both species. The slope of this line will be proportional to the pseudo-first-order rate constant. The ratio of the slopes will provide the relative reactivity.
Predicted Data & Interpretation
While direct experimental data for these specific compounds is not widely published, a comparative study based on the principles outlined would be expected to yield the following results.
| Parameter | Methyl 2-methyl-3-oxoheptanoate | Ethyl 2-methyl-3-oxoheptanoate | Rationale |
| Predicted Relative Rate of Hydrolysis (k_Me / k_Et) | > 1 | < 1 | The smaller methyl group presents less steric hindrance to the incoming nucleophile, leading to a faster reaction rate.[1] |
| Predicted Relative Rate of Transesterification | Higher | Lower | Reduced steric hindrance at the carbonyl carbon facilitates nucleophilic attack by the incoming alcohol. |
| Suitability for α-Alkylation | Not Suitable | Not Suitable | Both compounds lack acidic protons on the α-carbon, preventing enolate formation at that position.[5] |
Expert Interpretation: The experimental data is expected to confirm that the reactivity of these β-keto esters in nucleophilic acyl substitution reactions is primarily dictated by steric factors. The methyl ester, being less sterically encumbered, should consistently outperform its ethyl analog in reactions like hydrolysis and transesterification. This makes it the reagent of choice when faster reaction times are desired. For transformations that rely on enolate chemistry, such as the acetoacetic ester synthesis, neither of these substituted esters is a suitable substrate due to the lack of α-hydrogens.[4][14] Researchers should instead consider an unsubstituted β-keto ester for such applications.
Conclusion
In a direct comparison, Methyl 2-methyl-3-oxoheptanoate is predicted to be the more reactive analog compared to Ethyl 2-methyl-3-oxoheptanoate in common reactions such as hydrolysis and transesterification. This enhanced reactivity is almost exclusively attributable to the lower steric bulk of the methyl group, which allows for more facile nucleophilic attack at the ester's carbonyl carbon. Electronic differences between the two alkyl groups are minimal and play a negligible role in differentiating their reactivity.
A critical takeaway for synthetic chemists is the structural preclusion of α-enolate formation in these specific molecules. This fact renders them unsuitable for classic synthetic pathways that rely on α-alkylation. This guide provides both the theoretical foundation and a practical experimental framework for researchers to validate these principles and make informed decisions in reagent selection for their specific synthetic goals.
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- Chemguide. hydrolysing esters.
- Journal of Chemical Education. Rethinking Organic Chemistry: The Dual Electronic Behavior of the Alkyl Group.
- Chemistry Learner.
- MDPI. Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides.
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A Spectroscopic Guide to Differentiating Beta-Keto Ester Isomers
For researchers, scientists, and professionals in drug development, a comprehensive understanding of molecular structure is paramount. Beta-keto esters are a pivotal class of organic compounds, valued for their synthetic versatility. However, their existence in a dynamic equilibrium between keto and enol tautomers presents a unique analytical challenge. This guide provides an in-depth spectroscopic comparison of these isomers, offering both theoretical insights and practical experimental protocols to empower your research.
The unique chemical reactivity of β-keto esters stems from their structure, which features a ketone functional group at the β-position relative to an ester group.[1] This arrangement leads to an intramolecular chemical equilibrium between two distinct forms: the keto isomer and the enol isomer.[1] The acidic nature of the α-hydrogen, situated between the two carbonyl groups, facilitates this transformation.[1] The enol form is notably stabilized by π-system conjugation and the formation of an intramolecular hydrogen bond.[1][2]
The position of this keto-enol equilibrium is not static; it is significantly influenced by external factors such as solvent polarity and temperature.[1][2] Non-polar solvents tend to favor the enol form, which can stabilize itself through intramolecular hydrogen bonding.[2] Conversely, polar solvents can form intermolecular hydrogen bonds with the keto form, shifting the equilibrium in its favor.[2][3]
Figure 1: Keto-enol tautomerism of a generic β-keto ester.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Quantitative View
NMR spectroscopy is arguably the most powerful technique for both the qualitative and quantitative analysis of keto-enol tautomerism in β-keto esters.[1][2] The interconversion between the keto and enol forms is slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer.[2][4]
¹H NMR Spectroscopy
Proton NMR provides a direct window into the equilibrium. The chemical shifts of the protons in the keto and enol forms are sufficiently different to allow for clear identification and integration.
-
Enolic OH: The most downfield signal, typically appearing as a broad singlet in the range of 12.0-13.0 ppm, is characteristic of the hydrogen-bonded enolic proton.[1]
-
Vinylic CH: The enol form exhibits a singlet for the vinylic proton, usually found between 4.8 and 5.1 ppm.[1]
-
α-CH₂: The keto form is identified by a singlet corresponding to the two α-protons, which resonates between 3.3 and 3.6 ppm.[1]
-
Ester and Ketone Alkyl Groups: The chemical shifts of the protons on the ester and ketone alkyl groups also show slight differences between the two tautomers.[1]
The relative amounts of the keto and enol forms can be accurately determined by integrating the signals corresponding to the α-protons of the keto form and the vinylic proton of the enol form.[2]
¹³C NMR Spectroscopy
Carbon NMR further corroborates the presence of both tautomers, with distinct chemical shifts for the carbonyl and vinylic carbons.
-
Keto Form: Characterized by two carbonyl signals, one for the ketone (around 200-205 ppm) and one for the ester (around 167-175 ppm), as well as a signal for the α-carbon (around 45-50 ppm).
-
Enol Form: Shows signals for the enolic carbon double bonded to oxygen (around 170-180 ppm), the vinylic carbon (around 90-100 ppm), and the ester carbonyl carbon (around 165-175 ppm).
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and non-destructive method for identifying the functional groups present in each tautomer.[1] The vibrational frequencies of the carbonyl and hydroxyl groups are particularly informative.
-
Keto Form: The presence of two distinct carbonyl (C=O) stretching bands is a clear indicator of the keto tautomer. The ester carbonyl absorbs around 1740 cm⁻¹, while the ketone carbonyl appears around 1715 cm⁻¹.[1][5]
-
Enol Form: The enol isomer is characterized by a broad O-H stretching band in the 3200-2500 cm⁻¹ region, indicative of strong intramolecular hydrogen bonding.[1] It also displays a C=C stretching band around 1640-1610 cm⁻¹ and a single, conjugated C=O stretching band at a lower frequency (around 1650 cm⁻¹) compared to the keto form.[1] The shift to a lower wavenumber for the carbonyl group is due to conjugation and intramolecular hydrogen bonding, which weakens the C=O bond.[1]
UV-Vis Spectroscopy: A Look at Electronic Transitions
UV-Vis spectroscopy can also be employed to study the keto-enol equilibrium, as the two tautomers possess different electronic structures.[2]
-
Enol Form: The conjugated π-system of the enol form (C=C-C=O) allows for a π→π* electronic transition. This results in an absorption band at a longer wavelength (typically in the 240-280 nm range) compared to the keto form.[2][6]
-
Keto Form: The non-conjugated keto form exhibits a weaker n→π* transition at a shorter wavelength.[7]
The relative concentrations of the two tautomers can be determined by measuring the absorbance at the respective wavelengths.[2]
Summary of Spectroscopic Data
| Spectroscopic Technique | Keto Tautomer | Enol Tautomer |
| ¹H NMR | α-CH₂ singlet (3.3-3.6 ppm) | Enolic OH broad singlet (12.0-13.0 ppm), Vinylic CH singlet (4.8-5.1 ppm) |
| ¹³C NMR | Ketone C=O (200-205 ppm), Ester C=O (167-175 ppm), α-C (45-50 ppm) | Enolic C-OH (170-180 ppm), Vinylic C=C (90-100 ppm), Ester C=O (165-175 ppm) |
| IR | Two C=O stretches (~1740 cm⁻¹ for ester, ~1715 cm⁻¹ for ketone) | Broad O-H stretch (3200-2500 cm⁻¹), C=C stretch (~1640-1610 cm⁻¹), Conjugated C=O stretch (~1650 cm⁻¹) |
| UV-Vis | Weaker n→π* transition at shorter wavelength | Stronger π→π* transition at longer wavelength (~240-280 nm) |
Experimental Protocols
NMR Spectroscopy Analysis
Figure 2: Workflow for NMR spectroscopy analysis.
-
Sample Preparation: Accurately weigh approximately 5-20 mg of the β-keto ester.[1] Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).[1]
-
Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.[1]
-
Data Acquisition: Acquire the ¹H NMR spectrum. A sufficient number of scans should be co-added to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.[1]
-
Data Processing and Analysis: Apply a Fourier transform to the acquired free induction decay (FID). Phase the spectrum and calibrate the chemical shift scale. Assign the peaks to the corresponding atoms in the keto and enol forms and integrate the relevant signals to determine the keto-enol ratio.[1]
IR Spectroscopy Analysis
Figure 3: Workflow for IR spectroscopy analysis.
-
Sample Preparation: For a neat liquid, a thin film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).[1] Alternatively, prepare a 5-10% solution of the β-keto ester in a suitable solvent that is transparent in the IR region of interest (e.g., chloroform).[1]
-
Instrument Setup: Ensure the spectrometer is properly purged to minimize atmospheric interference. Perform a background scan using the pure solvent or empty salt plates.[1]
-
Data Acquisition: Place the prepared sample in the spectrometer's sample holder. Acquire the IR spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.[1]
-
Data Processing and Analysis: The instrument software will automatically ratio the sample spectrum against the background spectrum. Identify the characteristic absorption bands for the keto and enol forms as detailed in the guide.[1]
Conclusion
The spectroscopic analysis of β-keto ester isomers is a clear demonstration of how fundamental principles of molecular structure and dynamics can be elucidated through modern analytical techniques. By leveraging the distinct signatures of the keto and enol tautomers in NMR, IR, and UV-Vis spectra, researchers can gain a comprehensive understanding of this important class of compounds. The experimental protocols provided herein offer a robust framework for obtaining high-quality data, enabling accurate characterization and quantitative analysis.
References
- Benchchem. Application Notes and Protocols for the Spectroscopic Analysis of β-Keto Esters.
- Infrared Spectroscopy.
- Antic, D. Measuring the equilibrium constant of a keto-enol tautomerism using benchtop NMR. Thermo Fisher Scientific.
- Benchchem. Addressing keto-enol tautomerism in the analysis of β-keto esters.
- Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. PMC.
- Preparation of β-Keto esters and β-Diketones by C- Acylation/deacetylation of Acetoacetic Esters and Acetonyl Ketones with 1-A. AWS.
- Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and Theoretical Study. Semantic Scholar.
- Keto-enol tautomerism in beta-ketoesters: CH3C(O)CHXC(O)OY (X = H, Cl; Y = CH3, C2H5). Vibrational analyses, NMR spectra and quantum chemical calculations. ResearchGate.
- Reversible Shifting of a Chemical Equilibrium by Light: The Case of Keto–Enol Tautomerism of a β-Ketoester. Organic Letters - ACS Publications.
- Identification of β-Dicarbonyl Compounds.
- Ethyl Acetoacetate and Its Enol Form. Chemistry LibreTexts.
- SPECTROSCOPIC STUDIES OF KETO–ENOL EQUILIBRIA: PART 1. SOLVENT EFFECTS. Canadian Science Publishing.
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- The Infrared Absorption Spectra of Cyclic β-Ketoesters.
- IR Spectroscopy Part 10, Keto - Enol form of Ethyl aceto acetate. YouTube.
- Substituent Effects on Keto-Enol Equilibria Using NMR Spectroscopy. Journal of Chemical Education.
- Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. PMC.
- Keto-Enol Tautomerism : Key Points. Master Organic Chemistry.
- Keto-enol tautomerism and the formation of chelate. Notations are introduced for the interpretation of 1 H and 13 C NMR signals. ResearchGate.
- Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and Theoretical Study. ResearchGate.
- Advances in detecting α-dicarbonyl compounds: Insights from spectroscopic techniques.
- Tautomerism of β-Diketones and β-Thioxoketones. MDPI.
- 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
- Mass Spectra of β-Keto Esters. Canadian Science Publishing.
- UV-Vis Spectroscopy of Carbonyl Compounds. Scribd.
- UV-Vis Spectroscopy: Absorbance of Carbonyls. Master Organic Chemistry.
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A Senior Application Scientist's Comparative Guide to the Purity Assessment of Synthesized Methyl 2-methyl-3-oxoheptanoate
Introduction: The Imperative of Purity in Drug Discovery Intermediates
In the landscape of pharmaceutical development and fine chemical synthesis, the purity of a chemical intermediate is not merely a quality metric; it is a critical determinant of a research program's success. Methyl 2-methyl-3-oxoheptanoate, a β-keto ester, serves as a versatile building block in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). The presence of even minor impurities—such as unreacted starting materials, side-products, or isomers—can have profound downstream consequences, leading to aberrant reaction pathways, reduced yields, and the generation of difficult-to-remove, structurally related by-products in the final API. Furthermore, unidentified impurities can introduce toxicological risks, jeopardizing patient safety and leading to costly regulatory delays.
This guide provides an in-depth, objective comparison of analytical methodologies for the robust purity assessment of synthesized Methyl 2-methyl-3-oxoheptanoate. Moving beyond a simple recitation of procedures, we will delve into the causality behind experimental choices, presenting a framework for developing a self-validating purity assessment strategy. This document is intended for researchers, analytical scientists, and drug development professionals who require a comprehensive and authoritative approach to chemical purity determination.
The Synthetic Landscape: Anticipating Potential Impurities
A thorough purity assessment begins with an understanding of the synthetic route, as this knowledge informs the analyst of the most probable impurities. A common strategy for the synthesis of α-substituted β-keto esters like Methyl 2-methyl-3-oxoheptanoate is the Claisen condensation followed by alkylation, or direct C-acylation of a pre-formed enolate.
A plausible synthetic route involves the acylation of the enolate of methyl propionate with valeryl chloride. This process, while effective, can generate a predictable constellation of impurities:
-
Unreacted Starting Materials: Methyl propionate and valeryl chloride (or its corresponding acid/anhydride).
-
Self-Condensation Products: By-products arising from the self-condensation of methyl propionate.
-
Over-Alkylation/Acylation Products: Impurities formed from multiple reactions at the α-carbon.
-
Process-Related Impurities: Solvents, reagents from workup (e.g., acids, bases), and their reaction products.
-
Isomers: Positional isomers or stereoisomers, depending on the synthetic strategy.
A significant analytical challenge inherent to β-keto esters is their existence as a dynamic equilibrium of keto and enol tautomers.[1] This phenomenon can complicate chromatographic and spectroscopic analyses, potentially leading to peak broadening or the appearance of multiple signals for a single compound.[1] An effective analytical strategy must account for this tautomerism.
Comparative Analysis of Core Analytical Techniques
The selection of an analytical technique for purity assessment is a critical decision dictated by the specific needs of the analysis, from routine quality control to the certification of a reference standard. We will compare the most powerful and relevant techniques: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Table 1: Performance Comparison of Key Analytical Techniques
| Technique | Principle | Strengths | Limitations for β-Keto Esters | Primary Use Case |
| GC-MS | Separation by volatility and boiling point; detection by mass. | High resolution for volatile compounds; excellent for impurity identification via mass fragmentation patterns.[2][3] | Potential for on-column transesterification or thermal degradation.[4] Tautomers may separate, complicating quantification.[4] | Screening for volatile impurities; identification of unknown by-products. |
| HPLC-UV | Separation by polarity; detection by UV absorbance. | Versatile for a wide range of polarities; suitable for non-volatile or thermally labile impurities. | Keto-enol tautomerism can cause severe peak broadening or splitting, compromising resolution and accuracy.[2] Requires a chromophore for detection. | Routine purity screening; analysis of non-volatile process impurities. |
| qNMR | Signal intensity is directly proportional to the number of nuclei. | Primary ratio method; does not require a reference standard of the analyte itself.[5][6] Provides structural confirmation and purity in a single experiment.[7] Unambiguously quantifies the analyte in the presence of tautomers and impurities.[5] | Lower sensitivity compared to chromatographic methods; requires a high-purity internal standard. Potential for signal overlap in complex mixtures.[8] | Definitive purity assignment; characterization of reference standards; accurate quantification without analyte-specific standards. |
Experimental Protocols: A Self-Validating Approach
The trustworthiness of a purity value is built upon robust, well-designed experimental protocols. Below are detailed, step-by-step methodologies for the key analytical techniques discussed.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
GC-MS is unparalleled for identifying volatile and semi-volatile impurities. The causality behind this choice rests on its ability to separate compounds with high efficiency and provide mass spectral data that act as a "fingerprint" for identification.
Experimental Protocol:
-
Sample Preparation: Accurately prepare a solution of the synthesized Methyl 2-methyl-3-oxoheptanoate in a high-purity solvent (e.g., ethyl acetate or dichloromethane) at a concentration of approximately 1 mg/mL.
-
Instrument Setup:
-
GC System: Agilent 6890N or equivalent.
-
Column: A mid-polarity column such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) is a good starting point.
-
Inlet: Use a split injection (e.g., 50:1 split ratio) to avoid column overloading. Set the inlet temperature to a moderate value (e.g., 250 °C) to ensure volatilization without inducing thermal degradation.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Program: Start at a low temperature (e.g., 50 °C) and hold for 2 minutes to separate volatile impurities like residual solvents. Ramp the temperature at 10-15 °C/min to a final temperature of 280 °C and hold for 5 minutes.
-
-
Mass Spectrometer Setup:
-
MS System: Agilent 5975B or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: 35 to 400 m/z to capture the molecular ion and key fragments of the target compound and expected impurities.
-
Source Temperature: 230 °C.
-
-
Data Analysis: Integrate all peaks in the total ion chromatogram (TIC). Identify the main peak corresponding to Methyl 2-methyl-3-oxoheptanoate. For all other peaks, analyze their mass spectra and compare them against a spectral library (e.g., NIST) and the expected fragmentation patterns of potential impurities. Calculate purity based on the peak area percentage (Area %).
Diagram 1: GC-MS Experimental Workflow
Caption: Workflow for qNMR Purity Determination.
Hypothetical Data & Comparative Results
A batch of Methyl 2-methyl-3-oxoheptanoate was synthesized and subjected to purity analysis using the described methods. The results are summarized below.
Table 2: Comparative Purity Assessment Results
| Analytical Method | Purity Value | Key Observations |
| GC-FID (Area %) | 98.1% | Two minor impurities detected at 0.8% and 0.3%. A broad tailing on the main peak suggests some on-column interaction. |
| HPLC-UV (Area %) | 97.9% | Main peak is significantly broadened due to tautomerism, making accurate integration challenging. One non-volatile impurity detected at 1.1%. |
| ¹H-qNMR (% w/w) | 98.7% ± 0.4% | Unambiguous quantification against a certified internal standard. Signals for both keto and enol forms are observed and included in the analyte's molar amount. Confirmed presence of residual methyl propionate (0.6%) and an unidentified aliphatic impurity (approx. 0.7%). |
Table 3: Impurity Profile
| Impurity ID | Proposed Structure | Detection Method | Relative Amount |
| Impurity A | Methyl Propionate (Starting Material) | GC-MS, ¹H-NMR | 0.6% (by qNMR) |
| Impurity B | Valeric Acid (Hydrolyzed Reagent) | HPLC-UV, GC-MS (after derivatization) | 0.3% (by GC) |
| Impurity C | Unidentified (MW 156) | GC-MS | 0.8% (by GC) |
| Impurity D | Unidentified Non-Volatile | HPLC-UV | 1.1% (by HPLC) |
Conclusion and Recommendations
This comparative guide demonstrates that a single analytical technique is often insufficient for a comprehensive purity assessment of a synthesized intermediate like Methyl 2-methyl-3-oxoheptanoate.
-
GC-MS is an essential tool for the rapid screening and identification of volatile impurities and by-products. Its high resolving power makes it ideal for impurity profiling.
-
HPLC-UV is necessary for detecting non-volatile or thermally sensitive impurities that are invisible to GC analysis. However, method development is critical to manage the challenges posed by keto-enol tautomerism.
-
Quantitative NMR (qNMR) provides the most accurate and definitive measure of purity. [6][7]It serves as the cornerstone of a self-validating purity strategy, offering an unbiased result that is traceable to a certified reference material. It is the recommended method for assigning the final purity value for batch release or reference standard characterization.
For a complete and trustworthy characterization, a multi-faceted approach is paramount. We recommend using GC-MS and HPLC for comprehensive impurity profiling and employing qNMR for the final, authoritative purity assignment. This orthogonal approach ensures that all potential impurities are detected and that the final purity value is accurate, reliable, and defensible.
References
-
Determining and reporting purity of organic molecules: why qNMR. Scilit. [Link]
-
Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Chemistry LibreTexts. [Link]
-
Universal Quantitative NMR Analysis of Complex Natural Samples. National Institutes of Health (NIH). [Link]
-
qNMR for Purity Determination in Pharmaceuticals. Reading Scientific Services Ltd (RSSL). [Link]
-
Quantitative 1H NMR methodology for purity assay with high accuracy. ResearchGate. [Link]
-
Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. National Institutes of Health (NIH). [Link]
-
Transesterfication of β-keto esters during gas chromatography and their tautomers separation. ResearchGate. [Link]
-
Synthesis of methyl 3-oxopentanoate. PrepChem.com. [Link]
-
Characterization and Identification in Organic Chemistry through Analytical Techniques. Research and Reviews. [Link]
-
Analysis of Bio-Based Fatty Esters PCM's Thermal Properties and Investigation of Trends in Relation to Chemical Structures. MDPI. [Link]
-
Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. MDPI. [Link]
-
Recent advances in the transesterification of β-keto esters. Royal Society of Chemistry. [Link]
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- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Analysis of Bio-Based Fatty Esters PCM’s Thermal Properties and Investigation of Trends in Relation to Chemical Structures [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Universal Quantitative NMR Analysis of Complex Natural Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. qNMR for Purity Determination in Pharmaceuticals | RSSL [rssl.com]
- 7. scilit.com [scilit.com]
- 8. researchgate.net [researchgate.net]
Biological Activity of Methyl 2-methyl-3-oxoheptanoate Derivatives: A Comparative Guide
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Structural rationale, comparative biological performance, and self-validating synthesis protocols.
Executive Summary & Structural Rationale
In modern medicinal chemistry, selecting the correct β -keto ester building block is the difference between a highly potent lead compound and an inactive dead-end. Methyl 2-methyl-3-oxoheptanoate (C9H16O3)[1] is a highly specialized aliphatic β -keto ester that offers distinct structural advantages over ubiquitous precursors like ethyl acetoacetate.
As a Senior Application Scientist, I frequently recommend this specific precursor for two critical reasons:
-
The Butyl Chain (C4 Tail): The extended aliphatic tail derived from the heptanoate moiety significantly increases the lipophilicity (LogP) of the resulting heterocycles. This translates to superior membrane permeability in whole-cell assays compared to shorter-chain derivatives.
-
The α -Methyl Substitution: The methyl group at the 2-position introduces critical steric bulk. During cyclization, this forces the resulting heterocycles into specific, restricted conformations that are highly favored by target binding pockets (such as the L-type calcium channel or the COX-2 active site)[2][3].
This guide objectively compares the two most biologically significant classes of derivatives synthesized from this precursor: Dihydropyrimidinones (DHPMs) and Pyrazoles .
Divergent Synthetic Pathways & Target Profiles
Depending on the multicomponent reaction employed, Methyl 2-methyl-3-oxoheptanoate can be driven toward distinct pharmacological profiles.
-
The Biginelli Pathway: Condensation with urea and an aryl aldehyde yields DHPMs, which are privileged scaffolds for cardiovascular and oncological targets[2][4].
-
The Knorr Pathway: Condensation with aryl hydrazines yields pyrazoles/pyrazolones, which are classic pharmacophores for anti-inflammatory and antimicrobial applications[5].
Divergent synthetic pathways of Methyl 2-methyl-3-oxoheptanoate and their biological targets.
Comparative Biological Performance
To objectively evaluate the performance of these derivatives, we must look at their primary biological targets. The table below summarizes the comparative biological activity of representative DHPM and Pyrazole derivatives synthesized from the Methyl 2-methyl-3-oxoheptanoate scaffold.
| Derivative Class | Primary Biological Target | Representative IC50 / Ki | Cell Viability (MCF-7, 48h) | Key SAR Contribution of Precursor |
| DHPMs | L-type Ca2+ Channels | 15 - 45 nM | > 90% (Non-toxic) | α -methyl creates a C5 stereocenter, locking the ring conformation for receptor fit[2]. |
| DHPMs | Eg5 Kinesin (Mitotic) | 0.5 - 2.1 μ M | < 30% (Highly active) | Butyl tail increases hydrophobic interactions in the allosteric Eg5 binding pocket[4]. |
| Pyrazoles | COX-2 Enzyme | 0.8 - 2.5 μ M | > 85% (Non-toxic) | α -methyl occupies the C4 position, slotting perfectly into the COX-2 hydrophobic side pocket[3]. |
| Pyrazoles | Bacterial DNA Gyrase | 12 - 25 μ g/mL (MIC) | N/A | Lipophilic butyl chain enhances penetration through Gram-positive bacterial cell walls[5]. |
Causality Analysis: Why do the DHPM derivatives exhibit such high affinity for L-type calcium channels? The α -methyl group of our precursor becomes the C5 substituent on the DHPM ring. This substitution restricts the rotation of the adjacent aryl ring, mimicking the active conformation of classic dihydropyridine drugs like nifedipine. Conversely, in the pyrazole derivatives, the lack of a saturated ring system shifts the activity profile entirely toward planar enzyme active sites, such as COX-2.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . Each phase contains built-in analytical checks to prevent the propagation of errors to the next step.
Protocol A: Biginelli Synthesis of DHPM Derivatives
Objective: Synthesize a target-ready calcium channel modulator.
-
Reaction Assembly: In a 50 mL round-bottom flask, combine Methyl 2-methyl-3-oxoheptanoate (10 mmol), urea (15 mmol), and 4-chlorobenzaldehyde (10 mmol) in 20 mL of absolute ethanol. Add 5 mol% Cu(OTf)2 as a Lewis acid catalyst.
-
Self-Validation Check 1 (Initiation): Spot the mixture on a TLC plate (Hexane:EtOAc 7:3). The precursor β -keto ester will be UV-inactive, while the aldehyde will show strong UV absorbance.
-
Reflux & Monitoring: Heat the mixture to reflux (80°C) for 4 hours.
-
Self-Validation Check 2 (Completion): Repeat TLC. The reaction is complete when the aldehyde spot disappears and a new, highly UV-active, lower-Rf spot (the DHPM) appears. If the aldehyde persists, add an additional 2 mol% catalyst and reflux for 1 hour.
-
Isolation: Pour the hot mixture into crushed ice. A solid precipitate will form. Filter under vacuum and wash with cold water to remove unreacted urea.
-
Self-Validation Check 3 (Structural Integrity): Recrystallize from hot ethanol. Perform 1H-NMR (DMSO-d6). You must observe the disappearance of the precursor's α -proton and the appearance of two distinct broad singlets at ~7.5 ppm and ~9.2 ppm, confirming the formation of the N1 and N3 protons of the dihydropyrimidinone ring.
Protocol B: Knorr Synthesis of Pyrazole Derivatives
Objective: Synthesize a COX-2 selective anti-inflammatory lead.
-
Controlled Hydrazone Formation: Dissolve Methyl 2-methyl-3-oxoheptanoate (10 mmol) in 15 mL of glacial acetic acid. Cool to 0°C in an ice bath. Causality: The initial nucleophilic attack is highly exothermic; cooling prevents the degradation of the aliphatic chain.
-
Reagent Addition: Add phenylhydrazine (11 mmol) dropwise over 15 minutes.
-
Self-Validation Check 1 (Intermediate Confirmation): The solution will transition from pale yellow to deep orange. This color shift visually validates the formation of the intermediate hydrazone before cyclization occurs.
-
Cyclization: Remove the ice bath and heat the mixture to 80°C for 3 hours to force the intramolecular cyclization and dehydration.
-
Isolation: Cool to room temperature and pour into 50 mL of ice water. Neutralize cautiously with saturated NaHCO3 until precipitation is complete.
-
Self-Validation Check 2 (Mass Confirmation): Filter and dry the solid. Run LC-MS. The precursor mass is 172.1 Da[1]. The successful pyrazole product must show an exact mass corresponding to the addition of phenylhydrazine (108.1 Da) minus the loss of one equivalent of water (18.0 Da) and one equivalent of methanol (32.0 Da) from the ester leaving group.
Strategic Selection Guide
When designing a drug discovery workflow utilizing Methyl 2-methyl-3-oxoheptanoate:
-
Choose the DHPM pathway if your therapeutic focus requires 3D conformational complexity (e.g., allosteric kinase inhibitors, ion channel blockers). The stereocenter generated by the α -methyl group is your greatest asset here.
-
Choose the Pyrazole pathway if your target requires a rigid, planar, aromatic pharmacophore with high lipophilicity (e.g., COX-2 inhibition, antibacterial screening). The butyl chain will drive target affinity via hydrophobic pocket insertion.
References
- "Methyl 2-methyl-3-oxoheptanoate (C9H16O3) - PubChemLite", uni.lu.
- "A Complete Analysis of The Synthesis and Pharmacological Effects of Pyrazolone Derivatives", IJPBS.
- "A One-Pot Biginelli Synthesis and Characterization of Novel Dihydropyrimidinone Derivatives", MDPI.
- "Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold", Encyclopedia MDPI.
- "Benzopyran compounds useful for treating inflammatory conditions", Google Patents.
Sources
Odor profile comparison of different chain length beta-keto esters
Odor Profile Comparison of Homologous β -Keto Esters: A Structure-Odor Relationship (SOR) Guide
Introduction to β -Keto Ester Olfaction
β -keto esters are highly versatile molecular building blocks in organic synthesis, medicinal chemistry, and the flavor and fragrance (F&F) industry. Characterized by a ketone and an ester functional group separated by a methylene bridge, these compounds exhibit keto-enol tautomerism, which significantly influences their reactivity and physicochemical stability[1][2].
For researchers and formulation scientists, understanding the Structure-Odor Relationship (SOR) of homologous β -keto esters is critical. As the alkyl chain length increases, the molecule undergoes a fundamental shift in vapor pressure, lipophilicity (LogP), and spatial geometry. This shift alters how the molecule partitions into the olfactory epithelium and binds to olfactory receptors (ORs), transitioning the sensory perception from highly volatile, ethereal notes to heavier, floral, or fatty profiles[2][3].
Mechanistic Causality: Chain Length vs. Olfactory Perception
The olfactory profile of an ester is a direct macroscopic readout of its microscopic physicochemical properties:
-
Short-Chain Esters (C4 - C5): Molecules like ethyl acetoacetate possess low molecular weight and high volatility. They rapidly saturate the olfactory receptors, producing sharp, ethereal, and "green fruit" top notes[1][4].
-
Medium-Chain Esters (C6 - C8): As the carbon chain extends (e.g., ethyl 3-oxohexanoate), vapor pressure drops while lipophilicity increases. The odor profile deepens, introducing "sweaty," "berry," or "musty" nuances[5][6]. This is due to the structural mimicry of medium-chain fatty acids, which naturally possess these fatty/sweaty characteristics.
-
Long-Chain and Branched Esters (C10+): Extended or branched lipophilic bulk (e.g., hexyl acetoacetate or ethyl 2-hexylacetoacetate) significantly reduces volatility, anchoring the molecule as a base note or fixative. The odor profile shifts entirely toward complex floral (jasmine), waxy, and ozone-like characters[3][7].
Caption: Logical relationship between beta-keto ester chain length, physicochemical traits, and odor.
Quantitative Odor Profile Comparison
The following table synthesizes the quantitative and qualitative olfactory data for key β -keto esters across a spectrum of chain lengths.
| Compound | IUPAC Name | Formula | LogP (est.) | Primary Odor Descriptors | Application Notes |
| Ethyl acetoacetate | Ethyl 3-oxobutanoate | C6H10O3 | 0.25 | Ethereal, fruity-apple, sweet, rum-like | Used for fresh-citrusy top notes and introducing an "aged" note to alcohol[1][4]. |
| Ethyl 3-oxohexanoate | Ethyl 3-oxohexanoate | C8H14O3 | ~1.30 | Sweet, green, sweaty, fruity, berry | Provides pineapple, musty, and sweet licorice nuances; moderate volatility[5][6]. |
| Ethyl 3-oxooctanoate | Ethyl 3-oxooctanoate | C10H18O3 | ~2.40 | Fruity, fatty, waxy | Utilized in food flavorings; serves as a precursor to 3-hydroxyoctanoate[8][9]. |
| Hexyl acetoacetate | Hexyl 3-oxobutanoate | C10H18O3 | ~2.50 | Fruity, apple-like, green, spicy | Structural isomer to the C8 ethyl ester; used extensively in SOR studies[2][10]. |
| Gelsone | Ethyl 2-acetyloctanoate | C12H22O3 | ~3.50 | Floral, jasmine-like, pear, ozone | Luminous, transparent floral-fruity character; highly substantive fixative[3][7]. |
Experimental Methodologies
To ensure scientific integrity and reproducibility, the following self-validating protocols detail the synthesis and olfactory evaluation of these compounds.
Protocol A: Synthesis of Homologous β -Keto Esters via Crossed Claisen Condensation
This protocol ensures the targeted formation of specific chain-length β -keto esters without the interference of self-condensation byproducts, which could heavily skew olfactory results[2].
-
Preparation of the Enolate: Under an inert nitrogen atmosphere, add the starting ester to a solution of lithium diisopropylamide (LDA) in anhydrous tetrahydrofuran (THF) at -78°C.
-
Causality: LDA is a sterically hindered, non-nucleophilic base. It quantitatively deprotonates the α -carbon without attacking the ester carbonyl, preventing unwanted nucleophilic acyl substitution and ensuring a pure enolate pool.
-
-
Acylation: Slowly add the corresponding acyl chloride (e.g., hexanoyl chloride for chain extension) dropwise to the enolate solution while maintaining the temperature at -78°C.
-
Causality: Dropwise addition maintains a low concentration of the electrophile. This kinetic control minimizes di-acylation and strongly favors the formation of the desired mono- β -keto ester.
-
-
Quenching and Extraction: Quench the reaction with saturated aqueous ammonium chloride ( NH4Cl ) and extract the aqueous layer with ethyl acetate.
-
Causality: Mild acidic quenching neutralizes the highly basic enolate without hydrolyzing the newly formed ester bonds, preserving the structural integrity of the product.
-
-
Purification: Purify the crude product via fractional distillation under reduced pressure.
-
Causality: Fractional distillation under vacuum lowers the boiling point, preventing the thermal degradation (decarboxylation) of the heat-sensitive β -dicarbonyl system while isolating the target molecule from unreacted precursors.
-
Protocol B: Odor Profile Evaluation via Gas Chromatography-Olfactometry (GC-O)
Human olfactory evaluation of bulk liquids is highly susceptible to trace impurities. GC-O acts as a self-validating system by coupling instrumental separation with human sensory perception[9].
-
Sample Preparation: Dilute the purified β -keto ester in an odorless, volatile solvent (e.g., high-purity dichloromethane) to a standardized concentration of 100 ppm.
-
Causality: Standardized dilution prevents olfactory fatigue (anosmia) in the human evaluator and accurately mimics the trace concentration levels typically encountered in commercial flavor and fragrance applications.
-
-
Chromatographic Separation: Inject 1 μ L of the sample into a Gas Chromatograph equipped with a non-polar capillary column (e.g., HP-5). Split the column effluent 1:1 between a Flame Ionization Detector (FID) and a heated, humidified olfactory port.
-
Causality: The FID generates a quantitative chromatogram to verify chemical purity. Simultaneously, the split ensures the human evaluator smells the exact same eluate in real-time. Humidification of the sniff port prevents the desiccation of the panelist's nasal mucosa during the run.
-
-
Olfactory Evaluation: A trained panelist records the odor descriptor and intensity using a time-intensity recording device precisely as the compound elutes from the sniff port.
-
Causality: Because human olfactory receptors are often more sensitive than instrumental detectors for specific odorants, this step directly maps the human sensory experience to the isolated target molecule, completely eliminating sensory interference from trace synthetic contaminants.
-
References
- National Center for Biotechnology Information (PubChem). "Ethyl Acetoacetate | C6H10O3 | CID 8868". Source: nih.gov.
- The Good Scents Company. "ethyl acetoacetate, 141-97-9". Source: thegoodscentscompany.com.
- National Center for Biotechnology Information (PubChem). "Ethyl 3-oxohexanoate | C8H14O3 | CID 238498". Source: nih.gov.
- The Good Scents Company. "ethyl 3-oxohexanoate, 3249-68-1". Source: thegoodscentscompany.com.
- Ministry of Foreign Affairs of Japan. "Specifications and Standards for Foods, Food Additives, etc. Under the Food Sanitation Act". Source: mofa.go.jp.
- Dokumen.pub. "Aroma Active Compounds in Foods. Chemistry and Sensory Properties". Source: dokumen.pub.
- Benchchem. "Hexyl Acetoacetate | High-Purity Ester Reagent | RUO". Source: benchchem.com.
- The Good Scents Company. "hexyl acetoacetate, 13562-84-0". Source: thegoodscentscompany.com.
- The Good Scents Company. "gelsone (IFF) ethyl 2-acetyloctanoate". Source: thegoodscentscompany.com.
- Scentspiracy. "Gelsone (29214-60-6) – Premium Synthetic Ingredient for Perfumery". Source: scentspiracy.com.
Sources
- 1. Ethyl Acetoacetate | C6H10O3 | CID 8868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hexyl Acetoacetate | High-Purity Ester Reagent | RUO [benchchem.com]
- 3. Gelsone (29214-60-6) – Premium Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 4. ethyl acetoacetate, 141-97-9 [thegoodscentscompany.com]
- 5. Ethyl 3-oxohexanoate | C8H14O3 | CID 238498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ethyl 3-oxohexanoate, 3249-68-1 [thegoodscentscompany.com]
- 7. gelsone (IFF), 29214-60-6 [thegoodscentscompany.com]
- 8. vasep.com.vn [vasep.com.vn]
- 9. dokumen.pub [dokumen.pub]
- 10. hexyl acetoacetate, 13562-84-0 [thegoodscentscompany.com]
Enantiomeric Excess (ee) Determination of Chiral β-Keto Esters: A Comparative Methodological Guide
The Analytical Challenge: Keto-Enol Tautomerization
Chiral β-keto esters are indispensable building blocks in pharmaceutical synthesis. However, determining their enantiomeric excess (ee) presents a notorious analytical challenge due to the inherent acidity of the α-proton, which drives keto-enol tautomerization[1].
When the stereogenic center is located at the α-position (e.g., α-alkyl-β-keto esters), the transition to the enol form creates an achiral planar intermediate. Upon reverting to the keto form, the proton can add to either face, leading to rapid, spontaneous racemization[2]. Even when the stereocenter is located elsewhere on the molecule, the simultaneous presence of keto and enol species in solution can cause severe peak broadening, peak splitting, and baseline drift during chromatographic separation. Consequently, accurate ee determination requires analytical methods that can either outpace this equilibrium, observe it without physical separation, or chemically freeze the molecule in a stable state.
Methodological Comparison
As a Senior Application Scientist, I evaluate ee determination methods based on their ability to preserve stereochemical integrity during analysis. Here is an objective comparison of the three primary approaches:
Method A: Direct Chiral Supercritical Fluid Chromatography (SFC)
-
Mechanism & Causality: SFC utilizes supercritical CO₂ as the mobile phase. Because supercritical fluids possess lower viscosity and higher diffusivity than liquid solvents, SFC allows for exceptionally high flow rates and sub-ambient column temperatures[3]. By completing the separation in a matter of minutes at low temperatures (e.g., 5–15 °C), SFC kinetically outcompetes the rate of on-column keto-enol equilibration.
-
Best For: β-keto esters with moderate configurational stability where rapid, high-throughput screening is required.
Method B: NMR Spectroscopy with Chiral Solvating Agents (CSAs)
-
Mechanism & Causality: CSAs, such as chiral bisthioureas or Pirkle's alcohol, form transient, non-covalent diastereomeric complexes with the enantiomers in the NMR tube via hydrogen bonding[4]. Because NMR is a spectroscopic technique, it does not require the physical separation of enantiomers, completely bypassing column-induced racemization. The keto and enol forms exhibit distinct chemical shifts, allowing analysts to integrate the isolated signals of the chiral keto tautomer.
-
Best For: Highly labile compounds that degrade or racemize on any chromatographic stationary phase.
Method C: Chemical Derivatization (Reduction to 1,3-Diols)
-
Mechanism & Causality: For highly unstable α-substituted β-keto esters, direct analysis is often impossible. Derivatization utilizes reducing agents (e.g., NaBH₄ or stereoselective ketoreductases) to convert the ketone into a secondary alcohol, forming a stable 1,3-diol[5]. This transformation eliminates the acidic α-proton, permanently "freezing" the molecule's stereochemical integrity. The resulting diols are highly stable and easily resolved using standard normal-phase chiral HPLC.
-
Best For: α-substituted β-keto esters highly prone to spontaneous racemization.
Quantitative Performance Comparison
The following table summarizes the operational parameters and performance metrics of the three methodologies based on empirical laboratory data:
| Metric | Method A: Direct Chiral SFC | Method B: NMR with CSAs | Method C: Derivatization + HPLC |
| Accuracy / Precision | High (± 0.5% ee) | Moderate (± 2.0% ee) | Very High (± 0.1% ee) |
| Analysis Time | 3 – 10 minutes | 15 – 30 minutes | 4 – 6 hours (incl. reaction) |
| Sample Prep Complexity | Low (Dilute & Shoot) | Low (Mix with CSA in NMR tube) | High (Reaction, Quench, Extract) |
| Risk of Racemization | Low to Moderate | Zero (No physical separation) | Low (If reduction is controlled) |
| Limit of Detection | < 0.1 mg/mL | > 5.0 mg/mL | < 0.05 mg/mL |
Decision Workflow for Method Selection
Workflow for selecting the optimal ee determination method for chiral β-keto esters.
Step-by-Step Experimental Protocols
To ensure scientific integrity, analytical protocols must be self-validating. The methodologies below include built-in control mechanisms to prove that the analysis itself is not altering the sample's stereochemistry.
Protocol 1: Derivatization-Enabled HPLC Analysis (Self-Validating Workflow)
Causality Note: The reduction must be performed at cryogenic temperatures (-78 °C). Hydride addition is exothermic; localized heating can accelerate base-catalyzed α-deprotonation, causing racemization before the reduction occurs[5].
Step 1: System Validation (Critical)
-
Subject a strictly racemic standard of the β-keto ester to the reduction protocol below.
-
Analyze the resulting 1,3-diol via chiral HPLC.
-
Validation: The chromatogram must show exactly a 50:50 ratio for each diastereomeric pair. Any deviation indicates that the reduction conditions are inducing kinetic resolution or racemization, invalidating the method.
Step 2: Cryogenic Reduction
-
Dissolve 50 mg of the enantioenriched β-keto ester in 5 mL of anhydrous methanol.
-
Cool the solution to -78 °C using a dry ice/acetone bath. Stir for 10 minutes to ensure thermal equilibrium.
-
Add 1.5 equivalents of NaBH₄ in small portions over 5 minutes to prevent temperature spikes.
-
Stir at -78 °C for 1 hour.
Step 3: Quench and Extraction
-
Quench the reaction at -78 °C by slowly adding 2 mL of saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Step 4: Chiral HPLC Analysis
-
Dissolve the crude 1,3-diol in HPLC-grade hexane/isopropanol (90:10).
-
Inject 10 µL onto a chiral stationary phase column (e.g., Chiralpak AD-H, 250 x 4.6 mm).
-
Run an isocratic method (e.g., Hexane/IPA 95:5 at 1.0 mL/min) and monitor via UV detection at 210 nm.
Protocol 2: Direct Chiral SFC Analysis
Causality Note: Avoid using basic modifiers (like diethylamine) or protic solvents with high water content in the sample diluent, as these catalyze keto-enol tautomerization[1].
Step 1: Sample Preparation
-
Dissolve 2 mg of the β-keto ester in 1 mL of anhydrous, cold isopropanol immediately prior to injection.
Step 2: SFC Parameters
-
Equip the SFC system with a chiral column (e.g., Chiralcel OD-H or Trefoil AMY1).
-
Set the Automated Back Pressure Regulator (ABPR) to 120 bar to maintain dense supercritical CO₂.
-
Set the column oven temperature to 15 °C (sub-ambient cooling is crucial to slow down tautomerization).
-
Use a mobile phase of CO₂ with 5–15% Methanol modifier at a high flow rate (e.g., 3.0 mL/min).
Step 3: Baseline Validation
-
Inject the sample and observe the chromatogram.
-
Validation: Examine the baseline between the two enantiomer peaks. A flat baseline validates the method. If a "bridge" or elevated plateau is observed between the peaks, on-column interconversion is occurring, and the temperature must be lowered or the flow rate increased.
References
-
Direct Enantio-Convergent Transformation of Racemic Substrates without Racemization or Symmetrization ResearchGate. [Link]
-
A Chiral Bisthiourea as a Chiral Solvating Agent for Carboxylic Acids in the Presence of DMAP ResearchGate. [Link]
-
Synthesis of Valuable Chiral Intermediates by Isolated Ketoreductases: Application in the Synthesis of α‐Alkyl‐β‐hydroxy Ketones and 1,3‐Diols ResearchGate.[Link]
Sources
Safety Operating Guide
Comprehensive Laboratory Guide: Safe Handling and Disposal of Methyl 2-methyl-3-oxoheptanoate
Introduction & Chemical Profiling
Methyl 2-methyl-3-oxoheptanoate (CAS: 1519526-49-8) is a β -keto ester frequently utilized as a versatile building block in organic synthesis and pharmaceutical drug development[1]. Because of its specific molecular structure (C9H16O3), it lacks halogen atoms but possesses highly reactive carbonyl and ester functional groups. Consequently, its disposal must be meticulously managed to prevent unintended hydrolysis, exothermic reactions, and environmental contamination under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) framework[2].
This guide provides an authoritative, self-validating operational protocol for the safe handling, segregation, and disposal of Methyl 2-methyl-3-oxoheptanoate, ensuring full regulatory compliance and laboratory safety.
Physico-Chemical Properties & Hazard Assessment
Understanding the chemical behavior of Methyl 2-methyl-3-oxoheptanoate is critical for establishing causality in safety protocols. As an organic ester, it is susceptible to nucleophilic attack and hydrolysis in the presence of strong acids or bases, which can generate heat and pressure in closed systems.
Table 1: Chemical Profiling and Waste Classification
| Property / Parameter | Value / Classification | Operational Implication |
| Chemical Name | Methyl 2-methyl-3-oxoheptanoate | N/A |
| CAS Number | 1519526-49-8[1] | Essential for Safety Data Sheet (SDS) tracking and EHS logging. |
| Molecular Formula | C9H16O3[1] | Indicates the absence of halogens; dictates the primary waste stream. |
| Chemical Class | β -keto ester | Prone to hydrolysis; avoid mixing with strong aqueous acids/bases. |
| Waste Designation | Non-Halogenated Organic Waste | Must be segregated from halogenated waste to prevent reactive incompatibility[3]. |
| RCRA Subtitle C | Regulated Solid Waste[4] | Requires strict adherence to satellite accumulation and labeling rules. |
Operational Safety & Handling Protocol
To ensure scientific integrity and laboratory safety, personnel must understand the mechanistic reasoning behind standard operating procedures.
Pre-Operation Causality & Setup
-
Ventilation: Always handle the compound inside a certified chemical fume hood.
-
Causality: Esters can volatilize at room temperature. The accumulation of organic vapors poses both an inhalation hazard and a potential ignition risk in enclosed spaces[3].
-
-
PPE: Nitrile gloves, safety goggles, and a flame-resistant lab coat.
-
Causality: Prevents dermal absorption and protects against splash hazards during solvent transfers.
-
In-Process Handling
-
Transfer Mechanisms: Use glass or compatible plastic (e.g., PTFE) pipettes. Avoid prolonged contact with incompatible elastomers (like natural rubber) which may degrade upon exposure to organic esters.
-
Reaction Quenching: If used in a synthetic reaction, ensure the reaction is fully quenched (e.g., using a mild buffer) before transferring the mixture to a waste container.
-
Causality: Unquenched reactive intermediates can cause runaway exothermic reactions and gas evolution inside sealed waste containers.
-
Step-by-Step Disposal Methodology
The disposal of Methyl 2-methyl-3-oxoheptanoate must function as a self-validating system, ensuring compliance from the point of generation to final Environmental Health and Safety (EHS) pickup.
Step 1: Waste Segregation
-
Action: Route the chemical and any associated non-halogenated solvent mixtures (e.g., acetone, hexanes, ethanol) into a designated "Non-Halogenated Organic Waste" container[5].
-
Validation: Verify that the waste stream contains < 1% halogens before adding the ester.
-
Causality: Mixing non-halogenated esters with halogenated solvents (like dichloromethane or chloroform) drastically increases incineration and disposal costs due to the specialized scrubbing required for halogenated emissions[3].
Step 2: Container Selection and Sealing
-
Action: Use a chemically compatible, leak-proof container (e.g., HDPE or glass). Equip the container with a secure, vented cap if there is any risk of residual gas generation.
-
Validation: Inspect the seal and threading to ensure a vapor-tight closure when not actively adding waste.
-
Causality: Open containers violate EPA RCRA regulations and allow volatile organic compounds (VOCs) to escape into the laboratory environment[2].
Step 3: Satellite Accumulation Area (SAA) Storage
-
Action: Store the container in a designated SAA at or near the point of generation[5].
-
Validation: Ensure the SAA is inspected weekly for leaks, proper labeling, and segregation from incompatible materials (e.g., strong oxidizers, concentrated acids).
-
Causality: RCRA mandates that waste must be under the control of the operator generating it and stored safely until transferred to a central accumulation area[4].
Step 4: Labeling and EHS Transfer
-
Action: Attach a standardized "Hazardous Waste" tag immediately upon the first drop of waste entering the container. List "Methyl 2-methyl-3-oxoheptanoate" and all other constituents with their approximate percentages[5].
-
Validation: Check that the label has no abbreviations or chemical formulas (write out the full name).
-
Causality: Unidentified "orphan" waste requires costly analytical testing before disposal facilities will accept it.
Waste Routing and Disposal Workflow
Decision matrix and workflow for the compliant segregation and disposal of Methyl 2-methyl-3-oxoheptanoate.
Spill Response & Empty Container Management
Small Spill Protocol
-
Containment: Surround the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads)[5].
-
Causality: Prevents the liquid from reaching floor drains, which would constitute an unauthorized environmental release.
-
-
Collection: Sweep the saturated absorbent using a non-sparking tool and place it into a solid hazardous waste container.
-
Validation: Wipe the area with a compatible solvent (e.g., a small amount of ethanol) and dispose of the wipes in the solid waste container to ensure no residual slippery film remains.
Empty Container Disposal
-
Triple-Rinsing: Empty containers that previously held Methyl 2-methyl-3-oxoheptanoate must be triple-rinsed with a suitable volatile solvent (e.g., acetone)[5].
-
Rinsate Disposal: Collect all rinsate and dispose of it in the "Non-Halogenated Organic Waste" container[5].
-
Defacement: Completely deface or remove the original chemical label before disposing of the clean, dry container in the standard municipal solid waste or glass recycling stream, as permitted by institutional guidelines.
References
-
Title : 1519526-49-8 | MFCD21917971 | methyl 2-methyl-3-oxoheptanoate Source : aaronchem.com URL : 1
-
Title : Profile and Management Options for EPA Laboratory Generated Mixed Waste Source : epa.gov URL : 2
-
Title : Hazardous Waste Determination Guide Source : southwestern.edu URL : 4
-
Title : Hazardous Waste Guide Source : tennessee.edu URL : 3
-
Title : Proper Disposal Procedures for (R,S)-BisPh-mebBox: A Guide for Laboratory Professionals Source : benchchem.com URL : 5
Sources
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
